molecular formula C17H12N6OS B608679 LUF5834 CAS No. 333962-91-7

LUF5834

Numéro de catalogue: B608679
Numéro CAS: 333962-91-7
Poids moléculaire: 348.4 g/mol
Clé InChI: OFHKDLYFKPBXER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LUF5834 is a potent and selective non-ribose small molecule agonist for adenosine receptor research, acting as a partial agonist for the A2B and A2A receptor subtypes. It exhibits high-affinity binding with an EC50 of 12 nM for the A2B adenosine receptor and a Ki of 2.6 nM for the A2A adenosine receptor . This profile makes it a valuable tool for elucidating adenosine receptor function and signal transduction mechanisms. As a partial agonist, this compound demonstrates a unique pharmacological profile, activating the receptor with reduced efficacy compared to a full agonist. This property allows researchers to study receptor activation states and G-protein coupling with nuance. Its tritiated form, [3H]this compound, has been characterized as a novel high-affinity agonist radioligand for the A1 receptor, enabling detailed competition binding studies to assess the efficacy of other ligands, including inverse agonists . A key research value of this compound lies in its distinct mechanism of action. Structural studies have revealed that this non-ribose agonist engages unique residues in the orthosteric binding pocket of the A2A receptor, distinct from those used by classic, adenosine-derived agonists . This makes it an essential compound for probing alternative activation pathways of GPCRs and for structure-based drug design. This compound is offered with a purity of ≥98% and is supplied as a white to light yellow solid powder. It is soluble in DMSO and stable for years when stored as a powder at recommended temperatures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHKDLYFKPBXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125072
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333962-91-7
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333962-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of LUF5834: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

LUF5834 is a novel, non-ribose small molecule that acts as a partial agonist at the adenosine (B11128) A1 and A2A receptors. Its unique mechanism, particularly at the A2A receptor, is attributed to its ability to bind to both the active and inactive conformations of the receptor, a characteristic that distinguishes it from full agonists. This property makes this compound a valuable tool for studying adenosine receptor pharmacology and a potential lead compound for therapeutic development. This guide provides a detailed overview of the mechanism of action of this compound, including its binding kinetics, downstream signaling effects, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of this compound Interactions

The following table summarizes the key quantitative data for this compound's interaction with adenosine receptors.

ParameterReceptor SubtypeValueAssay ConditionsReference
Ki Human A12.6 nMRadioligand displacement assay
Human A2A2.6 nMRadioligand displacement assay[1]
Human A3538 nMRadioligand displacement assay[1]
EC50 Human A2A12 nMcAMP accumulation assay[1]
Human A2A (wt)50 ± 1% of CGS21680cAMP accumulation assay[2]
IC50 Human A2A394 ± 62 nMBRET-based Gαs protein dissociation (in presence of NECA)[3]

Mechanism of Action

This compound exhibits a dualistic behavior as a partial agonist at both the adenosine A1 and A2A receptors. This section details the molecular interactions and signaling consequences of this compound binding.

Adenosine A1 Receptor Interaction

At the adenosine A1 receptor, which is coupled to the inhibitory G protein (Gαi), this compound acts as a partial agonist. The tritiated form of this compound, [3H]this compound, has been characterized as a high-affinity radioligand for the human A1 receptor[4]. Its partial agonism means that it can label both G protein-coupled and uncoupled receptor states with similar high affinity[4]. The binding of this compound to the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Adenosine A2A Receptor Interaction and the Structural Basis of Partial Agonism

The interaction of this compound with the adenosine A2A receptor, a Gαs-coupled receptor, is more extensively characterized. This compound's partial agonism at the A2A receptor is a key feature of its pharmacological profile.

Binding to Active and Inactive Conformations: Unlike full agonists that preferentially bind to the active conformation of the A2A receptor, this compound has the unique ability to bind to both the inactive and active states of the receptor[3]. This dual binding capability is believed to be the structural basis for its partial agonism. While it shows a higher affinity for the active conformation, its interaction with the inactive state modulates the overall receptor population and limits the maximal response.

Downstream Signaling: Upon binding to the A2A receptor, this compound promotes the dissociation of the Gαs subunit from the Gβγ dimer, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][3]. However, the magnitude of this response is lower than that induced by full agonists like NECA or CGS21680, consistent with its partial agonist nature[2]. In the presence of a full agonist, this compound can act as an antagonist, competitively inhibiting the full agonist's effect[3].

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound at the adenosine A1 and A2A receptors.

LUF5834_A1_Signaling cluster_ac This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds G_protein Gi/o Protein Complex (α, β, γ) A1R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->AC ATP->cAMP

Caption: this compound signaling at the Adenosine A1 Receptor.

LUF5834_A2A_Signaling This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Binds G_protein Gs Protein Complex (α, β, γ) A2AR->G_protein Activates G_alpha_s Gαs-GTP G_protein->G_alpha_s Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Radioligand_Binding_Workflow start Start prep Prepare reaction mix: - Cell membranes - Radioligand - this compound (varying conc.) start->prep incubate Incubate to equilibrium prep->incubate filter Rapid filtration on glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity (Scintillation counting) wash->count analyze Analyze data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

References

LUF5834: An In-Depth Profile of a Non-Adenosine Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine (B11128) receptor selectivity profile of LUF5834, a potent, non-ribose partial agonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways associated with the adenosine receptors it targets.

Core Compound Information

This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a notable non-adenosine derivative that exhibits potent partial agonism at adenosine A2A and A2B receptors. It also demonstrates selectivity for the A1 over the A3 adenosine receptor subtype.[1][2] Its unique structure, lacking the ribose moiety characteristic of endogenous adenosine and many synthetic agonists, has made it a valuable tool for investigating the molecular determinants of adenosine receptor activation.[3]

Quantitative Selectivity Profile

The binding affinities (Ki) and functional potencies (EC50) of this compound across the four human adenosine receptor subtypes are summarized below. This data is compiled from foundational research that first characterized this compound's activity.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Activity
A1 2.6-Partial Agonist
A2A 2.6-Partial Agonist
A2B -12Partial Agonist
A3 538--

Data sourced from Beukers et al., J. Med. Chem. 2004 and other supporting literature.[1][2] A dash (-) indicates data not available in the primary cited literature.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional activity of this compound at the adenosine receptors.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound for the human A1, A2A, and A3 adenosine receptors. These experiments typically involve the use of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtype.

Membrane Preparation:

  • CHO cells stably expressing the human A1, A2A, or A3 adenosine receptor were cultured to confluence.

  • Cells were harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant was subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet was resuspended in a suitable assay buffer, and the protein concentration was determined using a standard method like the BCA assay.

Binding Assay Protocol:

  • The binding assay was conducted in a final volume of 250 µL per well in 96-well plates.

  • Each well contained cell membranes (typically 20-50 µg of protein), a specific radioligand, and varying concentrations of the competing ligand (this compound).

  • For the A1 receptor, [3H]DPCPX was often used as the radioligand. For the A2A receptor, [3H]ZM241385 was a common choice. For the A3 receptor, [125I]AB-MECA or [3H]PSB-11 have been utilized.

  • Non-specific binding was determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM XAC).

  • The plates were incubated at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • The incubation was terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • The filters were washed multiple times with ice-cold wash buffer.

  • The radioactivity retained on the filters was quantified using a scintillation counter.

  • The Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow start Start mem_prep Membrane Preparation (CHO cells expressing receptor) start->mem_prep assay_setup Assay Setup (Membranes, Radioligand, this compound) mem_prep->assay_setup incubation Incubation (25°C, 60-90 min) assay_setup->incubation filtration Filtration (Separate bound/free radioligand) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
cAMP Functional Assays

To determine the functional potency and efficacy of this compound, particularly at the A2B receptor, cyclic AMP (cAMP) accumulation assays were performed. These assays were typically conducted using Human Embryonic Kidney (HEK) 293 cells stably expressing the human A2B adenosine receptor.

Cell Culture and Plating:

  • HEK293 cells stably expressing the human A2B adenosine receptor were cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

  • Cells were seeded into 96-well plates and grown to a suitable confluency.

cAMP Accumulation Assay Protocol:

  • The cell culture medium was removed, and the cells were washed with a serum-free medium or buffer (e.g., HBSS).

  • The cells were then incubated with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for a short period (e.g., 20-30 minutes) to prevent the degradation of intracellular cAMP.

  • Varying concentrations of this compound were added to the wells, and the cells were incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • The reaction was terminated, and the cells were lysed to release the accumulated intracellular cAMP.

  • The concentration of cAMP in the cell lysates was determined using a commercially available cAMP assay kit, often based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).

  • The EC50 values were calculated from the concentration-response curves.

G cluster_1 cAMP Functional Assay Workflow start Start cell_plating Cell Plating (HEK293 cells expressing receptor) start->cell_plating pde_inhibition PDE Inhibition (e.g., Rolipram) cell_plating->pde_inhibition agonist_stimulation Agonist Stimulation (this compound) pde_inhibition->agonist_stimulation cell_lysis Cell Lysis (Release cAMP) agonist_stimulation->cell_lysis camp_quantification cAMP Quantification (EIA or HTRF) cell_lysis->camp_quantification analysis Data Analysis (Calculate EC50) camp_quantification->analysis end End analysis->end

cAMP Functional Assay Workflow

Signaling Pathways

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cAMP levels. The specific G-protein coupling determines the downstream signaling cascade.

A1 and A3 Receptor Signaling: The A1 and A3 adenosine receptors typically couple to Gi/o proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).

G This compound This compound A1R_A3R A1 / A3 Receptor This compound->A1R_A3R Gi_o Gi/o Protein A1R_A3R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response cAMP->CellularResponse PKA->CellularResponse

A1/A3 Receptor Signaling Pathway

A2A and A2B Receptor Signaling: Conversely, the A2A and A2B adenosine receptors are coupled to Gs proteins. Agonist stimulation of these receptors leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP production. Elevated cAMP levels activate PKA, which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

G This compound This compound A2A_A2B_R A2A / A2B Receptor This compound->A2A_A2B_R Gs Gs Protein A2A_A2B_R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB GeneTranscription Gene Transcription CREB->GeneTranscription

A2A/A2B Receptor Signaling Pathway

References

LUF5834: A Technical Guide to a Non-Ribose Adenosine Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Unlike classical adenosine receptor agonists which are derivatives of adenosine and possess a ribose moiety, this compound's unique chemical structure allows it to activate these receptors through a distinct set of interactions within the ligand-binding pocket.[2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Data Summary

The following tables summarize the quantitative pharmacological data for this compound at human adenosine receptor subtypes.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandCell LineKi (nM)
A1[3H]DPCPXCHO2.6
A2A[3H]ZM241385HEK2932.6
A2B[3H]PSB-603CHONot reported
A3[3H]PSB-11CHO538

Data compiled from multiple sources.[1][3]

Table 2: Functional Potency and Efficacy of this compound

Receptor SubtypeAssay TypeCell LineEC50 (nM)Efficacy
A2AcAMP AccumulationHEK29356.2Partial Agonist (37% vs. NECA)[4]
A2BcAMP AccumulationCHO12High-Efficacy Partial Agonist[5]

Efficacy is often compared to a reference full agonist like NECA (5'-N-Ethylcarboxamidoadenosine).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

General Protocol:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL, determined by a protein assay (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]ZM241385 for A2AR), and varying concentrations of this compound.

    • For determination of non-specific binding, a high concentration of a known antagonist (e.g., 10 µM ZM241385) is added to a set of wells.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

These assays measure the ability of a compound to activate a receptor and elicit a downstream cellular response, such as the production of cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound at Gs-coupled adenosine receptors (A2A and A2B).

General Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells expressing the adenosine receptor of interest.

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer (e.g., HBSS with 20 mM HEPES).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for a short period to prevent the degradation of cAMP.

    • Add varying concentrations of this compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a LANCE cAMP assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

    • The efficacy of this compound is often expressed as a percentage of the maximal response produced by a full agonist like NECA.

Signaling Pathways and Experimental Workflows

A2A Receptor Signaling Pathway

This compound, as a partial agonist at the A2A adenosine receptor, activates the canonical Gs protein signaling cascade.

Gs_Signaling_Pathway This compound This compound A2AR A2A Receptor This compound->A2AR binds Gs Gs Protein (αβγ) A2AR->Gs activates G_alpha_s_GTP Gαs-GTP Gs->G_alpha_s_GTP G_beta_gamma Gβγ Gs->G_beta_gamma AC Adenylate Cyclase G_alpha_s_GTP->AC stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene promotes

Caption: this compound-mediated A2A receptor activation of the Gs-cAMP pathway.

Experimental Workflow for Characterizing a Novel Adenosine Agonist

The following diagram illustrates a typical workflow for the initial characterization of a novel compound like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Mechanism of Action A1 A1 Binding A2A A2A Binding cAMP_A2A A2A cAMP Assay A2A->cAMP_A2A A2B A2B Binding cAMP_A2B A2B cAMP Assay A2B->cAMP_A2B A3 A3 Binding Mutagenesis Site-Directed Mutagenesis cAMP_A2A->Mutagenesis Binding_Kinetics Binding Kinetics Assay cAMP_A2A->Binding_Kinetics Compound Novel Compound (e.g., this compound) Compound->A1 Compound->A2A Compound->A2B Compound->A3

Caption: Workflow for pharmacological profiling of a new adenosine agonist.

Mechanism of Action: A Non-Ribose Binding Mode

A key feature of this compound is its ability to activate the A2A receptor without a ribose moiety, which is traditionally considered crucial for agonist activity.[6] Site-directed mutagenesis studies have revealed that this compound's binding and activation mechanism differs significantly from that of adenosine-like agonists.[2]

For instance, mutations of residues Thr88 and Ser277, which are critical for the interaction with the ribose group of adenosine-like ligands, do not affect the potency of this compound.[2] Conversely, mutation of Asn253, which interacts with the adenine (B156593) portion of traditional agonists, significantly impacts this compound's activity.[2] This suggests that this compound engages a distinct set of amino acid residues to induce the conformational changes required for receptor activation.

The following diagram illustrates the logical relationship of these mutagenesis findings.

Mutagenesis_Logic cluster_adenosine Adenosine-like Agonist cluster_this compound This compound Adenosine_T88A T88A Mutation Adenosine_Potency_Loss Loss of Potency Adenosine_T88A->Adenosine_Potency_Loss leads to Adenosine_S277A S277A Mutation Adenosine_S277A->Adenosine_Potency_Loss leads to Adenosine_N253A N253A Mutation Adenosine_N253A->Adenosine_Potency_Loss leads to LUF_T88A T88A Mutation LUF_No_Effect No Effect on Potency LUF_T88A->LUF_No_Effect leads to LUF_S277A S277A Mutation LUF_S277A->LUF_No_Effect leads to LUF_N253A N253A Mutation LUF_Activity_Loss Loss of Agonist Activity LUF_N253A->LUF_Activity_Loss leads to

Caption: Contrasting effects of mutations on adenosine-like vs. This compound activity.

Conclusion

This compound represents an important pharmacological tool for studying adenosine receptor function. Its non-ribose structure and distinct mode of action provide a unique opportunity to probe the molecular determinants of adenosine receptor activation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of GPCR drug discovery. Further investigation into the structural basis of this compound's interaction with adenosine receptors will likely yield valuable insights for the design of novel and selective therapeutics.

References

LUF5834: A Technical Guide to its Partial Agonism at the Adenosine A₂A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LUF5834, a potent non-ribose partial agonist for the adenosine (B11128) A₂A receptor (A₂AAR). This compound serves as a critical tool for investigating the structural and functional nuances of A₂AAR activation and has implications for the development of therapeutic agents targeting this receptor. This document outlines its binding and functional characteristics, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts of this compound Partial Agonism

This compound is distinguished as a partial agonist, meaning it binds to the A₂A receptor and elicits a response that is lower than that of a full agonist, such as adenosine or NECA (N-ethylcarboxamidoadenosine). The partial agonism of this compound is attributed to its unique interaction with the receptor's binding pocket, which differs from that of traditional adenosine-like agonists.[1] Structural and functional studies suggest that this compound can bind to both inactive and active conformations of the A₂AAR, whereas full agonists exclusively bind to the active state. This differential binding contributes to its ceiling effect on receptor activation.

Recent studies have highlighted that the partial agonism of this compound is also related to structural rearrangements in an "activation microswitch" within the receptor.[2] Unlike adenosine-derived agonists that rely on interactions with the ribose-binding pocket, this compound, lacking a ribose moiety, engages a distinct set of residues to activate the receptor.[1][3] This unique binding mode makes this compound an invaluable probe for understanding the allosteric and orthosteric modulation of A₂AAR function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with adenosine receptors, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandCell LineKᵢ (nM)Reference
A₂A[³H]-ZM241385HEK2932.6[4]
A₁[³H]-DPCPXCHO2.6[4]
A₂BPotent Agonist[4]
A₃[¹²⁵I]-AB-MECACHO538[4]

Table 2: Functional Potency and Efficacy of this compound at the Human A₂A Receptor

Functional AssayFull Agonist ReferenceCell LineEC₅₀ (nM)Intrinsic Efficacy (% of Full Agonist)Reference
G Protein Dissociation (BRET)NECAHEK29356.2~37%
cAMP AccumulationCGS21680HEK29312Partial Agonist[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of this compound for the A₂A receptor.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competition Binding Assay:

  • A fixed concentration of a high-affinity A₂A receptor antagonist radioligand, typically [³H]-ZM241385, is used.

  • A range of concentrations of the unlabeled this compound is added to compete with the radioligand for binding to the receptor in the membrane preparation.

  • The reaction is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive A₂A receptor antagonist.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the A₂A receptor signaling cascade, to determine its potency (EC₅₀) and efficacy.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human A₂A receptor are seeded into multi-well plates and grown to a suitable confluency.

2. Assay Procedure:

  • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the degradation of cAMP.

  • Cells are then stimulated with various concentrations of this compound or a reference full agonist (e.g., CGS21680 or NECA) for a defined period (e.g., 30 minutes) at 37°C.

  • The reaction is terminated, and the cells are lysed.

3. cAMP Quantification:

  • The intracellular cAMP concentration is measured using a commercially available kit, such as a LANCE (Lanthanide-based FRET) cAMP assay kit or an enzyme-linked immunosorbent assay (ELISA).

  • The results are used to generate dose-response curves, from which the EC₅₀ and maximum response (Eₘₐₓ) for this compound are determined. The intrinsic efficacy is calculated as the Eₘₐₓ of this compound relative to that of the full agonist.

Functional Assays: G Protein Dissociation (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure the activation of the G protein coupled to the A₂A receptor.

1. Cell Transfection:

  • HEK293 cells are co-transfected with plasmids encoding the human A₂A receptor and a BRET sensor pair. This typically consists of a Gα subunit (e.g., Gαs) fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein (e.g., GFP).

2. BRET Measurement:

  • Transfected cells are plated in a white, clear-bottom multi-well plate.

  • The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

  • The cells are then stimulated with different concentrations of this compound or a full agonist.

  • Upon receptor activation by an agonist, the Gα-Rluc and Gβγ-GFP subunits dissociate, leading to a decrease in the BRET signal.

  • The BRET ratio (emission from GFP / emission from Rluc) is measured over time using a plate reader.

  • Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ of this compound for G protein activation.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A₂A Receptor This compound->A2AR Partial Activation Full_Agonist Full Agonist (e.g., NECA) Full_Agonist->A2AR Full Activation G_Protein G Protein (Gs) (αβγ) A2AR->G_Protein Activation (GDP -> GTP) AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: A₂A Receptor Signaling Pathway with this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Characterization cluster_result Pharmacological Profile A1 Prepare Membranes from A₂A-expressing Cells A2 Competition Radioligand Binding Assay ([³H]-ZM241385 vs this compound) A1->A2 A3 Data Analysis: Determine IC₅₀ and Kᵢ A2->A3 B4 Data Analysis: Determine EC₅₀ and Efficacy C1 Characterize this compound as an A₂A Partial Agonist A3->C1 B1 Culture A₂A-expressing Cells B2 cAMP Accumulation Assay B1->B2 B3 BRET G Protein Dissociation Assay B1->B3 B2->B4 B3->B4 B4->C1

References

The Biological Activity of LUF5834: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the compound LUF5834, a notable non-ribose partial agonist of adenosine (B11128) receptors. This document collates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development.

Core Compound Profile

This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is distinguished as a potent partial agonist primarily targeting the adenosine A2A and A2B receptors.[1][2] Its non-ribose structure is a key feature, as it interacts with the A2A receptor via a set of amino acid residues distinct from those engaged by traditional adenosine-like agonists.[3][4] This unique binding mode may underpin its partial agonist activity.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki), functional potency (EC50), and inhibitory concentration (IC50) of this compound across various human adenosine receptor subtypes and experimental conditions.

Table 1: Receptor Binding Affinities (Ki)
Receptor SubtypeKi (nM)Notes
Adenosine A12.6High affinity.[1][2]
Adenosine A2A2.6High affinity.[1][2]
Adenosine A3538Low affinity, indicating selectivity for A1/A2A over A3.[1][2]
Table 2: Functional Activity (EC50 / IC50)
Receptor/ConditionAssay TypeValue (nM)EfficacyNotes
Adenosine A2BFunctional Agonism12Partial AgonistPotent partial agonism.[1][2]
Adenosine A2A (high expression)G Protein Dissociation56.2~37% (vs. NECA)Activity is dependent on receptor expression levels.[5]
Adenosine A2A (C-terminal truncation)G Protein Dissociation182 - 407-[5]
Adenosine A2A (in presence of NECA)G Protein Dissociation372 - 394AntagonistActs as an antagonist in the presence of a full agonist.[5]

Mechanism of Action

This compound exhibits partial agonism, a phenomenon that appears to be dependent on receptor density.[5] In the presence of a full agonist such as N-ethylcarboxamidoadenosine (NECA), this compound can act as an antagonist.[5] Structural and mutagenesis studies have revealed that this compound's mode of action is distinct from endogenous adenosine and its analogs. While the integrity of the Phe168 residue in the A2A receptor is crucial for the function of this compound, it does not rely on interactions with Thr88 and Ser277, which are critical for the binding of the ribose moiety of adenosine-like agonists.[3] Furthermore, mutation of Asn253 minimally affects this compound's binding affinity but abrogates its agonist activity.[3][4] A key aspect of its partial agonism may be its ability to bind to both the active and inactive conformational states of the A2A receptor.[5]

Signaling Pathways

Activation of adenosine A2A and A2B receptors by an agonist like this compound typically initiates a signaling cascade through the Gs protein. This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][5] The A2B receptor has also been shown to couple to Gq proteins, which can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][3]

Adenosine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A2A_R A2A Receptor This compound->A2A_R binds A2B_R A2B Receptor This compound->A2B_R binds Gs Gs Protein A2A_R->Gs activates A2B_R->Gs activates Gq Gq Protein A2B_R->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP converts from IP3_DAG IP3 + DAG PLC->IP3_DAG cleaves from ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Gene Expression Gene Expression PKA->Gene Expression phosphorylates CREB PIP2 PIP2 PIP2->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 induces Cellular Response Cellular Response Ca2->Cellular Response

Caption: Adenosine A2A and A2B receptor signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies for key assays used to characterize the biological activity of this compound are provided below.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Culture cells expressing the human adenosine receptor of interest (e.g., HEK293 cells) to ~80-90% confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]ZM241385 for A2A receptors), and varying concentrations of this compound.

  • For total binding, omit the unlabeled this compound.

  • For non-specific binding, include a high concentration of a non-radiolabeled standard antagonist.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Receptor Source) start->prep setup Set up 96-well plate: - Membranes - Radioligand ([3H]ZM241385) - this compound (serial dilution) prep->setup incubate Incubate to Equilibrium (e.g., 2h at 25°C) setup->incubate filter Rapid Filtration (Separate bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger for A2A and A2B receptors.

1. Cell Preparation:

  • Seed cells expressing the target adenosine receptor in a 96- or 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram) and incubate for a short period. The phosphodiesterase inhibitor is crucial to prevent the degradation of newly synthesized cAMP.

2. Compound Stimulation:

  • Add varying concentrations of this compound to the wells.

  • Include a positive control (e.g., the full agonist NECA) and a negative control (vehicle).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Follow the manufacturer's instructions for the specific detection kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow start Start seed Seed Receptor-Expressing Cells in Plate start->seed prepare Replace Medium with Stimulation Buffer (+ PDE inhibitor) seed->prepare stimulate Add this compound (serial dilution) and Controls prepare->stimulate incubate Incubate at 37°C stimulate->incubate detect Lyse Cells & Detect cAMP (e.g., HTRF, AlphaScreen) incubate->detect analyze Data Analysis (Calculate EC50 and Emax) detect->analyze end End analyze->end Partial_Agonism_Concept cluster_receptor Receptor States Inactive Inactive Receptor (R) Active Active Receptor (R*) Inactive->Active Conformational Equilibrium Submax_Response Submaximal Cellular Response Inactive->Submax_Response Weakly shifts equilibrium towards R* Active->Inactive Max_Response Maximal Cellular Response Active->Max_Response Strongly shifts equilibrium towards R* Active->Submax_Response Weakly shifts equilibrium towards R* Full_Agonist Full Agonist Full_Agonist->Active Binds & Stabilizes Partial_Agonist Partial Agonist (this compound) Partial_Agonist->Inactive Binds Partial_Agonist->Active Binds

References

LUF5834: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Biological Activity of LUF5834 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a potent and selective partial agonist for the adenosine (B11128) A2A and A2B receptors. This document consolidates key chemical and pharmacological data, details common experimental methodologies, and illustrates the primary signaling pathways associated with this compound activity.

Chemical Properties and Identification

This compound, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a non-adenosine derivative that has emerged as a valuable tool in adenosine receptor research.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 333962-91-7[1]
Molecular Formula C17H12N6OS[1]
Molecular Weight 348.38 g/mol [1]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1]

Pharmacological Profile

This compound is characterized as a potent partial agonist at the human adenosine A2A and A2B receptors.[1] Its partial agonism means that while it binds to and activates these receptors, it elicits a submaximal response compared to a full agonist. It also exhibits selectivity for A1 over A3 receptors.[1]

The binding affinities and functional potencies of this compound at various adenosine receptor subtypes are critical for designing and interpreting experimental outcomes.

Receptor SubtypeParameterValue (nM)Reference
Human A2A Ki2.6[1]
Human A2B EC5012[1]
Human A1 Ki2.6[1]
Human A3 Ki538[1]

Signaling Pathways

The activation of adenosine A2A and A2B receptors by this compound primarily initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][4]

The following diagram illustrates the canonical signaling pathway initiated by this compound at the A2A and A2B adenosine receptors.

LUF5834_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A2AR A2A/A2B Receptor This compound->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Canonical A2A/A2B Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for common assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptors. It involves the displacement of a radiolabeled ligand by unlabeled this compound.

Materials:

  • Cell membranes expressing the adenosine receptor of interest.

  • Radioligand (e.g., [3H]-ZM241385 for A2A receptors).[5]

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

The following workflow diagram outlines the key steps in a radioligand binding assay.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate Reagents in 96-well Plate A->B C Filter and Wash to Separate Bound/Unbound B->C D Quantify Radioactivity C->D E Data Analysis (IC50 -> Ki) D->E

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50) and efficacy.

Materials:

  • Whole cells expressing the adenosine receptor of interest.

  • This compound stock solution.

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed cells in a 96-well or 384-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer and pre-incubate.

  • Add serial dilutions of this compound to the wells.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Analyze the data using non-linear regression to determine the EC50 and maximal response.

The logical flow of a typical cAMP functional assay is depicted in the diagram below.

cAMP_Assay_Workflow A Cell Seeding and Culture B Stimulation with this compound A->B C Cell Lysis B->C D cAMP Detection C->D E Data Analysis (EC50) D->E

cAMP Functional Assay Workflow

Conclusion

This compound is a well-characterized and valuable pharmacological tool for investigating the roles of adenosine A2A and A2B receptors in various physiological and pathological processes. Its distinct non-ribose structure and partial agonist activity provide a unique profile for probing receptor function.[6] This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this compound into their studies.

References

LUF5834: A Technical Guide to its In Vitro and Potential In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a potent, non-ribose partial agonist of the adenosine (B11128) A2A and A2B receptors, also exhibiting high affinity for the A1 receptor.[1][2] Extensive in vitro research has characterized its binding profile, functional activity, and unique interactions with the A2A receptor. However, a notable gap exists in the scientific literature regarding its in vivo effects. This technical guide provides a comprehensive overview of the existing in vitro data for this compound, including detailed experimental protocols and a summary of quantitative findings. Furthermore, by drawing parallels with other non-ribose adenosine agonists, this document explores the potential in vivo implications of this compound's pharmacological profile, offering a valuable resource for researchers in the field of purinergic signaling and drug development.

In Vitro Pharmacological Profile

This compound has been extensively characterized in a variety of in vitro assay systems. Its primary activity is as a partial agonist at the human adenosine A2A and A2B receptors.[1][2] It also demonstrates high affinity for the adenosine A1 receptor, acting as a partial agonist.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound at various adenosine receptor subtypes.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)SpeciesAssay TypeReference
Adenosine A12.6HumanRadioligand Binding[1]
Adenosine A2A2.6 - 28HumanRadioligand Binding[1][4]
Adenosine A2BNot explicitly reported---
Adenosine A3538HumanRadioligand Binding[1]

Table 2: Functional Potency and Efficacy (EC50) of this compound

Receptor SubtypeEC50 (nM)Assay TypeCell LineReference
Adenosine A2A12cAMP AccumulationHEK293[1]
Adenosine A2B12cAMP AccumulationHEK293[1][4]

In Vitro Experimental Methodologies

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

  • Cell Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).

  • Radioligand: A tritiated antagonist radioligand, such as [3H]-XAC or [3H]-ZM241385, is used to label the receptors.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

These functional assays are used to measure the ability of this compound to stimulate Gs-coupled adenosine receptors (A2A and A2B), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human A2A or A2B adenosine receptor are cultured in appropriate media.

  • Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor, such as rolipram, to prevent the degradation of cAMP.

  • Agonist Stimulation: Cells are stimulated with increasing concentrations of this compound for a defined period.

  • cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.

Signaling Pathways and Molecular Interactions

This compound, as a partial agonist of A2A and A2B adenosine receptors, activates the Gs protein signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Gs_Signaling_Pathway This compound This compound A2A_A2B_Receptor A2A/A2B Receptor This compound->A2A_A2B_Receptor binds G_Protein Gs Protein (αβγ) A2A_A2B_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets InVitro_vs_InVivo cluster_invitro In Vitro (Established Data) cluster_invivo In Vivo (Hypothesized) LUF5834_InVitro This compound (In Vitro) Binding Receptor Binding (A1, A2A, A2B, A3) LUF5834_InVitro->Binding Functional Functional Activity (cAMP production) LUF5834_InVitro->Functional Signaling Signaling Pathway (Gs activation) LUF5834_InVitro->Signaling LUF5834_InVivo This compound (Potential In Vivo Effects) LUF5834_InVitro->LUF5834_InVivo Informs (Hypothesis) PK Pharmacokinetics (e.g., Oral Bioavailability) LUF5834_InVivo->PK Efficacy Therapeutic Efficacy (e.g., Anti-inflammatory) LUF5834_InVivo->Efficacy Safety Safety Profile LUF5834_InVivo->Safety

References

LUF5834: A Preclinical In-Depth Analysis of a Novel Adenosine Receptor Modulator and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LUF5834, a novel, non-ribose partial agonist of adenosine (B11128) receptors. This compound has emerged as a significant pharmacological tool for studying adenosine receptor function and presents a potential, albeit preclinical, foundation for therapeutic development in cardiovascular and neurological disorders. This document synthesizes the current understanding of this compound's mechanism of action, summarizes its pharmacological data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Compound Profile

This compound, chemically known as 2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile, is distinguished from traditional adenosine receptor agonists by its lack of a ribose moiety.[1] This structural uniqueness contributes to its distinct pharmacological profile as a partial agonist at multiple adenosine receptor subtypes. Its primary activity is centered on the A1, A2A, and A2B adenosine receptors.[2]

Mechanism of Action

This compound functions as a partial agonist, meaning it binds to and activates adenosine receptors but with a lower maximal effect compared to full agonists like adenosine or NECA.[3] A key aspect of its mechanism, particularly at the A2A adenosine receptor (A2AAR), is its ability to bind to both the active and inactive conformations of the receptor.[3] This dual-state binding is thought to be the molecular basis for its partial agonism, as full agonists typically exhibit a strong preference for the active receptor state.[3]

The interaction of this compound with the A2AAR involves specific amino acid residues. Notably, its imidazole (B134444) moiety is positioned in a subpocket between helices I and VII, with hydrogen bonding to N2536.55 and aromatic stacking interactions with F168ECL2.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and potency (EC50) of this compound at various human adenosine receptor subtypes as reported in the scientific literature.

Receptor SubtypeBinding Affinity (Ki) (nM)Reference
A12.6
A2A2.6[2]
A3538[2][4]
Receptor SubtypePotency (EC50) (nM)Reference
A2B12[2][4]

Potential Therapeutic Applications

While this compound has not been evaluated in clinical trials, its pharmacological profile suggests potential therapeutic applications in conditions where adenosine receptor modulation is beneficial.

  • Cardiovascular Preconditioning: The adenosine A1 receptor is implicated in cardiovascular preconditioning, a protective mechanism against ischemic injury.[1] As an A1 receptor agonist, this compound could potentially mimic this protective effect.

  • Neurological Disorders: The adenosine A1 receptor is also a target for neurological conditions such as cognitive deficits.[1]

  • Anti-inflammatory and Cardioprotective Effects: Activation of the A2B adenosine receptor is associated with cardioprotective and anti-inflammatory mechanisms.[4] Selective A2B agonists may offer advantages over non-selective adenosine for treating acute myocardial ischemia by avoiding side effects like bradycardia and hypotension.[4]

  • Angiogenesis Research: Due to its high potency at the human A2B adenosine receptor and significant selectivity versus the A3 subtype, this compound can be a valuable tool to differentiate the roles of these two receptors in processes like mast-cell-mediated angiogenesis.[4]

Experimental Protocols

The characterization of this compound has been primarily achieved through in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Objective: To measure the displacement of a radiolabeled antagonist by this compound.

General Protocol:

  • Membrane Preparation: Cell membranes from cell lines expressing the specific human adenosine receptor subtype (e.g., CHO or HEK293 cells) are prepared.

  • Incubation: The cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Production Assays

These functional assays are used to determine the potency (EC50) and efficacy of this compound as an agonist.

Objective: To measure the ability of this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.

General Protocol:

  • Cell Culture: HEK293 cells stably or transiently expressing the adenosine receptor of interest are cultured.

  • Cell Stimulation: The cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit, such as a LANCE cAMP 384 kit.[5]

  • Data Analysis: The dose-response curves are generated, and the EC50 and Emax values are determined using non-linear regression.

Visualizations

Signaling Pathways

Adenosine_Receptor_Signaling cluster_A1 A1 Receptor cluster_A2A_A2B A2A & A2B Receptors A1 A1R Gi Gi A1->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2 A2A/A2BR Gs Gs A2->Gs AC_activate Adenylate Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase This compound This compound This compound->A1 Partial Agonist This compound->A2 Partial Agonist

Caption: Workflow for determining binding affinity via radioligand assay.

Experimental Workflow: cAMP Production Assay

dot

cAMP_Assay_Workflow arrow arrow start Start cell_culture Culture cells expressing the adenosine receptor start->cell_culture stimulation Stimulate cells with increasing concentrations of this compound cell_culture->stimulation lysis Lyse cells to release intracellular contents stimulation->lysis detection Measure cAMP levels (e.g., LANCE assay) lysis->detection analysis Generate dose-response curve to determine EC50 and Emax detection->analysis end End analysis->end

Caption: Workflow for assessing functional agonism via cAMP assay.

References

LUF5834: An Analysis of its Role in Adenosine Receptor Research and a Proposed Guide for Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the research of LUF5834 for its application in Parkinson's disease models reveals a critical finding: this compound is characterized in the scientific literature as a potent partial agonist for the adenosine (B11128) A2A and A2B receptors, as well as a partial agonist for the A1 receptor. [1][2] This designates it as a compound that activates these receptors, albeit not to their maximum potential.

The prevailing therapeutic strategy for Parkinson's disease involving the adenosine A2A receptor is centered on the use of antagonists —compounds that block the receptor.[3][4][5][6][7] Extensive research has demonstrated that A2A receptor antagonists can alleviate motor deficits in various preclinical models of Parkinson's disease and have been investigated in clinical trials.[4][5][6]

A thorough review of existing research indicates a lack of studies investigating this compound in the context of Parkinson's disease models. The primary focus of this compound research has been on its unique pharmacological properties and its interaction with the A2A receptor at a molecular level, particularly how its non-ribose structure activates the receptor in a manner distinct from traditional adenosine-like ligands.[8][9]

Given the discrepancy between the user's request for information on this compound in Parkinson's disease models and the actual scientific focus on this compound, this guide will pivot to address the broader, well-researched area of adenosine A2A receptor antagonists in Parkinson's disease models. This will allow for a comprehensive and data-rich technical resource that aligns with the spirit of the original request.

An In-Depth Technical Guide to Adenosine A2A Receptor Antagonists in Parkinson's Disease Models

This guide provides a detailed overview of the core research and methodologies surrounding the investigation of adenosine A2A receptor antagonists in preclinical models of Parkinson's disease.

Core Signaling Pathway: A2A Receptor Antagonism in the Basal Ganglia

In the basal ganglia, a crucial brain region for motor control, dopamine (B1211576) D2 receptors and adenosine A2A receptors are co-localized on striatopallidal neurons of the indirect pathway.[7] Dopamine's inhibitory effect on these neurons via D2 receptors is counteracted by the excitatory effect of adenosine via A2A receptors. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. A2A receptor antagonists block the excitatory signaling of adenosine, thereby restoring a more balanced output from the basal ganglia and alleviating motor deficits.[3][7]

A2A_Antagonist_Signaling_Pathway cluster_0 Striatopallidal Neuron cluster_1 Parkinson's Disease State cluster_2 A2A Antagonist Treatment D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Activity Neuronal Firing PKA->Neuronal_Activity Increases Dopamine Dopamine Dopamine->D2R Adenosine Adenosine Adenosine->A2AR A2A_Antagonist A2A Antagonist A2A_Antagonist->A2AR Blocks PD_Dopamine Reduced Dopamine PD_A2AR Overactive A2A Signaling PD_Output Increased Neuronal Firing (Motor Deficits) PD_A2AR->PD_Output Treated_A2A_Antagonist A2A Antagonist Treated_A2AR Blocked A2A Signaling Treated_A2A_Antagonist->Treated_A2AR Treated_Output Normalized Neuronal Firing (Improved Motor Function) Treated_A2AR->Treated_Output

Caption: A2A Antagonist Mechanism of Action in Parkinson's Disease.
Quantitative Data from Preclinical Studies

The efficacy of A2A receptor antagonists is typically evaluated in rodent and primate models of Parkinson's disease. Key quantitative endpoints include the reversal of motor deficits and the potentiation of L-DOPA's effects.

Table 1: Efficacy of A2A Receptor Antagonists in Rodent Models of Parkinson's Disease

CompoundModelEndpointDosageResultReference
Istradefylline (KW-6002)6-OHDA-lesioned ratContralateral rotations (with L-DOPA)1 mg/kg, p.o.~150% increase in rotations vs. L-DOPA alone[5]
PreladenantHaloperidol-induced catalepsy (mouse)Catalepsy score3 mg/kg, p.o.Significant reduction in catalepsy[6]
Tozadenant6-OHDA-lesioned ratForelimb use asymmetry (cylinder test)10 mg/kg, p.o.Significant improvement in affected limb use[10]
SCH 582616-OHDA-lesioned ratContralateral rotations (with L-DOPA)0.5 mg/kg, i.p.Potentiation of L-DOPA-induced rotations[10]

Table 2: Efficacy of Istradefylline (KW-6002) in MPTP-Treated Primate Models of Parkinson's Disease

Primate ModelEndpointDosageResultReference
Common MarmosetMotor disability score10 mg/kg, p.o.Significant improvement in motor score[5]
Cynomolgus Monkey"On" time (with L-DOPA)20 mg/kg, p.o.Increased "on" time without worsening dyskinesia[4]
Common MarmosetL-DOPA-induced dyskinesia3 mg/kg, p.o.Did not exacerbate existing dyskinesias[5]
Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols used in the study of A2A receptor antagonists.

1. 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

  • Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

  • Procedure:

    • Anesthetize the rodent (e.g., rat) with an appropriate anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle or the substantia nigra.

    • Allow the animal to recover for a period of 2-3 weeks for the lesion to fully develop.

    • Confirm the lesion through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) or post-mortem analysis of dopamine levels.

  • Behavioral Assessment:

    • Drug-Induced Rotations: Administer a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) and record the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period. A2A antagonists are often tested for their ability to potentiate L-DOPA-induced contralateral rotations.

2. MPTP Primate Model of Parkinson's Disease

  • Objective: To induce parkinsonian symptoms in non-human primates that closely resemble those in human patients.

  • Procedure:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to primates (e.g., marmosets, macaques) via systemic injection (intramuscular or subcutaneous).

    • Monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, and tremor.

    • The severity of symptoms can be controlled by the dose and frequency of MPTP administration.

  • Behavioral Assessment:

    • Motor Disability Score: Use a standardized rating scale to assess the severity of parkinsonian symptoms.

    • "On"/"Off" Time: In animals treated with L-DOPA, quantify the duration of time spent in a mobile ("on") state versus an immobile ("off") state. A2A antagonists are evaluated for their ability to increase "on" time.

    • Dyskinesia Score: If the animals develop L-DOPA-induced dyskinesias, use a rating scale to quantify their severity.

Experimental_Workflow cluster_rodent Rodent Model Workflow cluster_primate Primate Model Workflow r_start Start: Rodent Model Selection r_lesion 6-OHDA Lesioning r_start->r_lesion r_recovery Recovery & Lesion Development r_lesion->r_recovery r_treatment Treatment with A2A Antagonist +/- L-DOPA r_recovery->r_treatment r_behavior Behavioral Assessment (e.g., Rotational Behavior) r_treatment->r_behavior r_analysis Data Analysis r_behavior->r_analysis r_end Endpoint: Efficacy Determination r_analysis->r_end p_start Start: Primate Model Selection p_mptp MPTP Administration p_start->p_mptp p_parkinsonism Development of Parkinsonism p_mptp->p_parkinsonism p_treatment Treatment with A2A Antagonist +/- L-DOPA p_parkinsonism->p_treatment p_behavior Behavioral Assessment (Motor & Dyskinesia Scores) p_treatment->p_behavior p_analysis Data Analysis p_behavior->p_analysis p_end Endpoint: Efficacy & Safety Profile p_analysis->p_end

Caption: General Experimental Workflows for A2A Antagonist Testing.

References

An In-depth Technical Guide on the Potential Role of LUF5834 in Cardiovascular Preconditioning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular preconditioning is a critical endogenous mechanism that protects the heart from ischemic injury. This process involves complex signaling pathways, with adenosine (B11128) receptors playing a pivotal role. LUF5834, a novel non-ribose partial agonist for adenosine receptors, has emerged as a molecule of interest due to its high affinity for the adenosine A1 receptor, a key player in cardiovascular preconditioning. This technical guide synthesizes the current understanding of this compound, its interaction with adenosine receptors, and its potential therapeutic role in cardioprotection. We provide a comprehensive overview of the relevant signaling pathways, quantitative data on this compound's receptor binding and efficacy, and detailed experimental protocols for its characterization. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in cardiovascular medicine.

Introduction to Cardiovascular Preconditioning and Adenosine Receptors

Ischemic preconditioning is a phenomenon where brief, non-lethal periods of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult, ultimately reducing infarct size.[1] Adenosine, released in significant amounts during myocardial ischemia, is a key trigger and mediator of this protective effect.[2][3][4]

Adenosine exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][5]

  • A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][6]

  • A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP levels.[5][6][7]

The adenosine A1 receptor is strongly implicated in mediating the cardioprotective effects of ischemic preconditioning.[4][8] Activation of A1 receptors is a critical step in initiating the signaling cascade that leads to cardioprotection.[2] While A2A and A2B receptors also have roles in cardiovascular responses, the A1 receptor is a primary target for therapeutic interventions aimed at mimicking preconditioning.[7][9][10][11]

This compound: A Novel Adenosine Receptor Agonist

This compound is a non-ribose compound, which distinguishes it from classic adenosine receptor agonists that are derivatives of adenosine.[8] It has been characterized as a potent partial agonist with high affinity for several adenosine receptor subtypes.[8][12][13]

Chemical Properties
  • Chemical Name: 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile[12]

  • Molecular Formula: C17H12N6OS[12][13]

  • Molecular Weight: 348.38 g/mol [12][13]

Pharmacological Profile

This compound is a partial agonist for the A1, A2A, and A2B adenosine receptors.[12][13] Its non-ribose structure allows it to interact with residues in the receptor binding pocket that are distinct from those engaged by adenosine-like ligands.[14][15] This unique binding mode may offer opportunities for developing drugs with novel pharmacological properties.

Quantitative Data: Receptor Binding and Efficacy of this compound

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for various adenosine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Reference
A12.6 nM[12][13]
A2A2.6 nM[12][13]
A3538 nM[12][13]
Receptor SubtypeFunctional Potency (EC50)Reference
A2B12 nM[12][13]

Proposed Role of this compound in Cardiovascular Preconditioning

Given that this compound is a high-affinity partial agonist for the adenosine A1 receptor, it is plausible that it could initiate the signaling cascade of cardiovascular preconditioning.[8] As a partial agonist, this compound may offer a more controlled and sustained activation of the A1 receptor compared to full agonists, potentially reducing the risk of adverse effects associated with excessive receptor stimulation.

The proposed mechanism involves this compound binding to the A1 receptor on cardiomyocytes, triggering a G-protein-mediated signaling cascade that ultimately leads to the activation of downstream effectors responsible for cardioprotection.

Signaling Pathways in Adenosine Receptor-Mediated Cardioprotection

The activation of adenosine receptors, particularly the A1 subtype, initiates a complex network of intracellular signaling pathways.

Potential Signaling Pathway for this compound-Mediated Cardioprotection This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein Activation A1R->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC Activates PKC Protein Kinase C (PKC) Activation PLC->PKC Activates MitoKATP Mitochondrial ATP-sensitive K+ Channel Opening PKC->MitoKATP Phosphorylates & Opens Cardioprotection Cardioprotection (Reduced Infarct Size) MitoKATP->Cardioprotection Leads to

Caption: this compound's potential role in initiating cardioprotective signaling via the A1 receptor.

Experimental Protocols for Characterization of this compound

The following protocols are based on the methodologies described in the characterization of this compound and similar compounds.

Radioligand Binding Assays

This protocol is used to determine the binding affinity of this compound for adenosine receptors.

Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target adenosine receptor subtype Incubate Incubate membranes, radioligand, and competitor together Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]this compound (the radioligand) Radioligand_Prep->Incubate Competitor_Prep Prepare unlabeled this compound at various concentrations Competitor_Prep->Incubate Separate Separate bound from free radioligand via filtration Incubate->Separate Count Quantify radioactivity of the bound fraction using scintillation counting Separate->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.

Functional Assays (cAMP Measurement)

This protocol is used to determine the functional activity (agonist or antagonist) of this compound at Gs- or Gi-coupled receptors.

Workflow for cAMP Functional Assay cluster_prep_func Preparation cluster_treatment_func Treatment cluster_measurement_func Measurement cluster_analysis_func Data Analysis Cell_Culture Culture cells expressing the target adenosine receptor Treat Treat cells with this compound (and a phosphodiesterase inhibitor) Cell_Culture->Treat Compound_Prep Prepare this compound at various concentrations Compound_Prep->Treat Lyse Lyse the cells to release intracellular contents Treat->Lyse Measure_cAMP Measure cAMP levels using a suitable assay (e.g., ELISA) Lyse->Measure_cAMP Analyze_EC50 Analyze data to determine EC50 and maximal effect (Emax) Measure_cAMP->Analyze_EC50

Caption: A generalized workflow for assessing the functional activity of this compound by measuring cAMP levels.

Future Directions and Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for cardiovascular preconditioning. Its high affinity for the adenosine A1 receptor, combined with its partial agonist activity, makes it an attractive candidate for further investigation.

Future research should focus on:

  • In vivo studies: Evaluating the cardioprotective effects of this compound in animal models of myocardial ischemia-reperfusion injury.

  • Mechanism of action: Elucidating the precise downstream signaling pathways activated by this compound in cardiomyocytes.

  • Selectivity profiling: Further characterizing the selectivity of this compound across a wider range of receptors to assess potential off-target effects.

References

The Potential Anti-inflammatory Properties of LUF5834: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the potential anti-inflammatory properties of LUF5834, a potent partial agonist of the A2A and A2B adenosine (B11128) receptors. While direct experimental evidence for the anti-inflammatory effects of this compound is not yet extensively published, this guide extrapolates its likely therapeutic activities based on its well-characterized mechanism of action and the established anti-inflammatory roles of its target receptors. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel adenosine receptor agonists in inflammatory diseases. We present available quantitative data, detail the key anti-inflammatory signaling pathways modulated by A2A and A2B receptor activation, and propose a framework of experimental protocols for future investigation.

Introduction

This compound is a non-ribose derivative that acts as a potent partial agonist at both the A2A and A2B adenosine receptors. Adenosine is a critical endogenous nucleoside that modulates a wide array of physiological processes, including a significant role in the regulation of inflammation.[1] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, are recognized as key mediators of anti-inflammatory responses.[2][3] Activation of these receptors on various immune cells, such as neutrophils, macrophages, and T lymphocytes, generally leads to the suppression of pro-inflammatory activities.[4][5] Given this compound's potent agonism at these receptors, it represents a promising candidate for the development of novel anti-inflammatory therapeutics.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the known quantitative data for this compound's interaction with adenosine receptors. This data highlights its high affinity and potency at the A2A and A2B receptors.

ParameterReceptor SubtypeValueReference
KiA12.6 nM
KiA2A2.6 nM
KiA3538 nM
EC50A2B12 nM

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of A2A and A2B receptor activation are primarily mediated through the Gs protein-adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which initiate a downstream cascade of events that ultimately suppress inflammatory responses.[7][8]

A primary mechanism of this immunosuppression is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[9] PKA can phosphorylate and activate the cAMP Response Element-Binding Protein (CREB), which competes with NF-κB for the transcriptional co-activator CREB-binding protein (CBP).[7] This competition limits the transcriptional activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[7][10]

Gs_Signaling_Pathway A2A/A2B Receptor Anti-inflammatory Signaling This compound This compound A2AR A2A/A2B Receptor This compound->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates CREB CREB PKA->CREB phosphorylates NFkB NF-κB CREB->NFkB inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes promotes In_Vitro_Workflow Proposed In Vitro Experimental Workflow cluster_cytokine Cytokine Release Assay cluster_nfkb NF-κB Activation Assay cluster_chemotaxis Neutrophil Chemotaxis Assay PBMCs PBMCs / Macrophages LUF5834_pre Pre-treat with this compound PBMCs->LUF5834_pre LPS_stim Stimulate with LPS LUF5834_pre->LPS_stim ELISA Measure Cytokines (ELISA) LPS_stim->ELISA HEK293 HEK293 with NF-κB Reporter LUF5834_pre2 Pre-treat with this compound HEK293->LUF5834_pre2 TNFa_stim Stimulate with TNF-α LUF5834_pre2->TNFa_stim Luciferase Measure Luciferase Activity TNFa_stim->Luciferase Neutrophils Isolated Neutrophils Boyden Boyden Chamber Assay (with this compound and Chemoattractant) Neutrophils->Boyden Quantify Quantify Migrated Cells Boyden->Quantify

References

Structural Insights into LUF5834 Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of LUF5834, a novel non-ribose partial agonist for adenosine (B11128) receptors. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the unique binding characteristics of this compound and its implications for drug discovery and development.

Introduction

This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile, is a significant departure from traditional adenosine receptor agonists, which are typically adenosine derivatives containing a ribose moiety.[1][2] As a partial agonist, this compound exhibits a submaximal response compared to full agonists, a characteristic that makes it a valuable tool for probing receptor function and a potential therapeutic agent with a nuanced pharmacological profile.[3] This guide will explore the binding of this compound primarily to the A1 and A2A adenosine receptors, detailing the molecular interactions that govern its affinity and efficacy.

Quantitative Data on this compound Receptor Binding

The binding affinity and functional potency of this compound have been characterized across various adenosine receptor subtypes. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its pharmacological profile.

ParameterReceptor SubtypeValueReference
Ki (nM) Human A12.6[4]
Human A2A28[4]
EC50 (nM) Human A2B12[4][5]
IC50 (nM) Inhibition of NECA-induced A2AR Gαs-Gβγ dissociation394 ± 62[6][7]
Efficacy A2A Receptor50-60% of full agonist NECA[3]

Table 1: Binding Affinity and Potency of this compound. This table consolidates the reported binding constants (Ki) and functional potencies (EC50, IC50) of this compound for various human adenosine receptor subtypes. The data highlights its nanomolar affinity for A1 and A2A receptors and its partial agonist activity at the A2A receptor.

Structural Insights from Crystallography and Mutagenesis

The unique binding mode of this compound to the A2A adenosine receptor has been elucidated through high-resolution X-ray crystallography and supported by site-directed mutagenesis studies. These investigations reveal a binding mechanism distinct from that of classical adenosine-derived agonists.

A co-crystal structure of this compound with the A2A receptor reveals that the ligand is anchored in the binding pocket through a series of specific interactions.[6] The 3-cyano group of this compound forms a direct hydrogen bond with Asn2536.55, an interaction further stabilized by a water-mediated hydrogen bond with the 2-amino group.[6] The pyridine (B92270) moiety of this compound engages in π-π stacking with Phe168ECL2.[1][6]

Notably, this compound does not interact with residues Thr88 and Ser277, which are crucial for binding the ribose group of adenosine-like agonists.[1] This distinction underscores the novelty of its binding mode. Mutagenesis studies have confirmed the importance of these interactions; for instance, mutation of Phe168 to alanine (B10760859) abrogates the function of this compound.[1]

cluster_ligand This compound cluster_receptor A2A Receptor Binding Pocket This compound This compound Pyridine Ring Pyridine Ring This compound->Pyridine Ring 3-Cyano Group 3-Cyano Group This compound->3-Cyano Group 2-Amino Group 2-Amino Group This compound->2-Amino Group Imidazole Moiety Imidazole Moiety This compound->Imidazole Moiety p-hydroxyphenyl p-hydroxyphenyl This compound->p-hydroxyphenyl Phe168 Phe168 Pyridine Ring->Phe168 π-π Stacking Asn253 Asn253 3-Cyano Group->Asn253 H-Bond 2-Amino Group->Asn253 Water-mediated H-Bond Subpocket Subpocket Imidazole Moiety->Subpocket Hydrophobic Interaction T88 T88 p-hydroxyphenyl->T88 H-Bond

Figure 1: this compound-A2A Receptor Interactions.

Signaling Pathways Modulated by this compound

As a partial agonist of the A2A adenosine receptor, this compound stimulates the Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This primary signaling pathway is central to the physiological effects mediated by A2A receptor activation.

This compound This compound A2A Receptor A2A Receptor This compound->A2A Receptor Binds G_s Protein G_s Protein A2A Receptor->G_s Protein Activates Adenylyl Cyclase Adenylyl Cyclase G_s Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Effectors Downstream Effectors PKA->Downstream Effectors Phosphorylates

Figure 2: this compound-Mediated A2A Receptor Signaling.

The partial agonism of this compound suggests that it stabilizes a receptor conformation that is not fully active, leading to a lower level of G protein activation and cAMP production compared to a full agonist. This property can be advantageous in therapeutic contexts where a more modest and controlled receptor stimulation is desired.

Experimental Protocols

The characterization of this compound has relied on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to its target receptors.

Objective: To determine the dissociation constant (Kd) of [3H]this compound and the inhibition constant (Ki) of unlabeled this compound.

Materials:

  • HEK293 cells stably expressing the human A1 or A2A adenosine receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • [3H]this compound (radioligand).

  • Unlabeled this compound and other competing ligands.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Saturation Binding Assay (to determine Kd):

    • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.

    • For each concentration, prepare a parallel set of tubes containing a high concentration of a non-radioactive competing ligand to determine non-specific binding.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Competition Binding Assay (to determine Ki):

    • Incubate a fixed amount of membrane protein with a fixed concentration of [3H]this compound (typically at or near its Kd).

    • Add increasing concentrations of unlabeled this compound or other test compounds.

    • Follow the incubation, filtration, and counting steps as in the saturation binding assay.

Data Analysis:

  • For saturation binding, plot specific binding (total minus non-specific) against the concentration of [3H]this compound and fit the data to a one-site binding model to determine Bmax and Kd.

  • For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Cells Culture Cells Prepare Membranes Prepare Membranes Culture Cells->Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Filter Filter Incubate->Filter Count Radioactivity Count Radioactivity Filter->Count Radioactivity Determine Kd/Ki Determine Kd/Ki Count Radioactivity->Determine Kd/Ki

References

Methodological & Application

Application Notes and Protocols for LUF5834 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of LUF5834, a novel nonribose agonist for the adenosine (B11128) A(2a) receptor, in a cell culture setting. The protocols detailed below are specifically tailored for experiments utilizing the Human Embryonic Kidney (HEK) 293 cell line.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's activity at the wild-type human A(2a) adenosine receptor, as determined by cAMP production assays in HEK293 cells.

AgonistParameterValueCell LineAssay
This compoundEC₅₀1.3 ± 0.2 µMHEK293cAMP Production
CGS21680 (Reference Agonist)EC₅₀25 ± 3 nMHEK293cAMP Production
This compoundEₘₐₓ (% of CGS21680)85 ± 5 %HEK293cAMP Production

EC₅₀ represents the concentration of the agonist that gives half-maximal response. Eₘₐₓ represents the maximum response achievable by the agonist.

Signaling Pathway

This compound acts as an agonist at the adenosine A(2a) receptor, a G-protein coupled receptor (GPCR). Upon binding, it stimulates the Gαs subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to modulate various downstream cellular processes.

LUF5834_Signaling_Pathway This compound This compound A2aR Adenosine A(2a) Receptor (GPCR) This compound->A2aR Binds G_protein Gαs Protein A2aR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: this compound signaling pathway via the adenosine A(2a) receptor.

Experimental Protocols

The following are detailed protocols for the culture and experimental manipulation of HEK293 cells for studying the effects of this compound.

HEK293 Cell Culture and Maintenance

This protocol outlines the standard procedure for maintaining a healthy culture of HEK293 cells.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Newborn Calf Serum (NCS)

  • 1% Penicillin-Streptomycin

  • G-418 (200 µg/ml) for stable cell lines (optional)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Incubator (37°C, 7% CO₂)

Procedure:

  • Grow HEK293 cells as a monolayer in T-75 flasks containing DMEM supplemented with 10% NCS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 7% CO₂.[1]

  • For stably transfected cells, include G-418 at a concentration of 200 µg/ml in the culture medium to maintain selection pressure.[1]

  • Change the medium every 2-3 days to ensure an adequate supply of nutrients.

Subculturing Protocol

This protocol describes the process of passaging HEK293 cells to maintain optimal density and promote growth.

Procedure:

  • When cells reach 80-90% confluency, remove the culture medium from the flask.

  • Wash the cell monolayer once with 5-10 ml of sterile PBS to remove any residual serum.

  • Add 2-3 ml of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

  • Observe the cells under a microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining adherent cells.

  • Add 8-10 ml of complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

  • Return the flask to the incubator.

Cryopreservation of HEK293 Cells

This protocol allows for the long-term storage of HEK293 cell stocks.

Materials:

  • Complete growth medium (DMEM, 10% NCS, 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cryopreservation medium (90% complete growth medium, 10% DMSO)

  • Cryovials, sterile

  • Controlled-rate freezing container

Procedure:

  • Harvest cells that are in the logarithmic growth phase (around 80-90% confluency).

  • Prepare the cryopreservation medium and chill it on ice.

  • Trypsinize the cells as described in the subculturing protocol and neutralize with complete growth medium.

  • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in the chilled cryopreservation medium at a concentration of 1-2 x 10⁶ cells/ml.

  • Aliquot 1 ml of the cell suspension into each cryovial.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.

  • For long-term storage, transfer the vials to a liquid nitrogen freezer.

Calcium Phosphate Transfection Protocol

This protocol is for the transient transfection of HEK293 cells with plasmid DNA.[1]

Materials:

  • Plasmid DNA of interest

  • 2 M CaCl₂ solution, sterile

  • 2x HEPES-Buffered Saline (HBS), pH 7.05, sterile

  • HEK293 cells seeded in culture plates

Procedure:

  • One day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • For each well to be transfected, prepare two separate sterile tubes:

    • Tube A: Add the desired amount of plasmid DNA (e.g., 2 µg) and bring the total volume to 100 µl with sterile water. Add 12.4 µl of 2 M CaCl₂ and mix gently.

    • Tube B: Add 100 µl of 2x HBS.

  • Slowly add the contents of Tube A dropwise to Tube B while gently vortexing or bubbling to form a fine calcium phosphate-DNA co-precipitate.

  • Incubate the mixture at room temperature for 20-30 minutes.

  • Add the precipitate mixture dropwise to the cells in the culture well. Gently swirl the plate to distribute the precipitate evenly.

  • Incubate the cells for 16-24 hours at 37°C and 7% CO₂.

  • After incubation, remove the medium containing the precipitate and replace it with fresh, pre-warmed complete growth medium.

  • Allow the cells to express the transfected gene for 24-48 hours before proceeding with the experiment.

cAMP Assay Protocol

This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound treatment.

Materials:

  • HEK293 cells (wild-type or transfected)

  • This compound

  • Reference agonist (e.g., CGS21680)

  • Adenosine deaminase (ADA)

  • Rolipram (B1679513) (phosphodiesterase inhibitor)

  • cAMP assay kit (commercially available)

  • White, opaque 96-well plates

Procedure:

  • Harvest and resuspend HEK293 cells in assay buffer.

  • Pre-treat the cells with adenosine deaminase (to degrade endogenous adenosine) and a phosphodiesterase inhibitor like rolipram (to prevent cAMP degradation) for a specified time at 37°C.

  • Add increasing concentrations of this compound or a reference agonist to the wells of a 96-well plate.

  • Incubate for a defined period (e.g., 45 minutes) at 37°C to allow for cAMP production.[1]

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on HEK293 cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture HEK293 Cell Culture Subculture Subculturing Culture->Subculture Transfection Transfection (Optional) Subculture->Transfection Seeding Seed Cells in Plates Transfection->Seeding Treatment Treat with this compound Seeding->Treatment Incubation Incubate Treatment->Incubation Assay Perform cAMP Assay Incubation->Assay Data_Analysis Data Analysis (Dose-Response Curve) Assay->Data_Analysis

Caption: General experimental workflow for this compound cell-based assays.

References

Application Notes and Protocols for In Vitro Characterization of C5a Receptor 1 (C5aR1) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound LUF5834 is primarily characterized in scientific literature as a partial agonist of adenosine (B11128) receptors (A1, A2A, and A2B) and is not reported to be a modulator of the Complement C5a Receptor 1 (C5aR1). The following application notes and protocols are provided for the in vitro characterization of a representative agonist for C5aR1, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses.

Introduction to the C5a-C5aR1 Axis

The C5a-C5aR1 signaling axis is a critical component of the innate immune system. C5a, an anaphylatoxin, binds to its receptor C5aR1 (also known as CD88), a classical GPCR, which is predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1] Activation of C5aR1 triggers a cascade of intracellular events leading to pro-inflammatory responses, including chemotaxis, cytokine release, and phagocytosis.[1] Dysregulation of this axis is implicated in a variety of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target.

C5aR1 Signaling Pathway

Upon agonist binding, C5aR1 couples primarily to Gαi proteins.[1] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the Gβγ subunits. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[1] C5aR1 activation also leads to the phosphorylation of the receptor, which promotes the recruitment of β-arrestin.[1] β-arrestin binding desensitizes G protein signaling and can initiate G protein-independent signaling pathways, as well as receptor internalization.[2]

C5aR1_Signaling_Pathway C5a C5a (Agonist) C5aR1 C5aR1 C5a->C5aR1 Binds G_protein Gαi/βγ C5aR1->G_protein Activates Beta_arrestin β-Arrestin C5aR1->Beta_arrestin Recruits G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Chemotaxis Chemotaxis Ca_release->Chemotaxis Internalization Receptor Internalization Beta_arrestin->Internalization

C5aR1 Signaling Cascade

Quantitative Data Summary for a Representative C5aR1 Agonist

The following table summarizes typical concentration ranges for a representative C5aR1 agonist in various in vitro assays. These values are illustrative and should be optimized for specific experimental conditions and cell types.

Assay TypeCell LineParameter MeasuredTypical Agonist Concentration RangeEC50/IC50 Range
Calcium MobilizationCHO-C5aR1Intracellular Ca²⁺0.1 nM - 1 µM1 - 10 nM
ChemotaxisHuman NeutrophilsCell Migration0.1 nM - 100 nM0.5 - 5 nM
β-Arrestin RecruitmentU2OS-C5aR1-EFCLuminescence1 nM - 10 µM10 - 100 nM

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C5aR1 activation. It is a rapid and robust method for characterizing agonist and antagonist activity.

Experimental Workflow: Calcium Mobilization

Calcium_Mobilization_Workflow start Start seed_cells Seed C5aR1-expressing cells in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye measure_fluorescence Measure baseline and agonist-induced fluorescence (FlexStation or FLIPR) load_dye->measure_fluorescence prepare_compounds Prepare serial dilutions of C5aR1 agonist prepare_compounds->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow
Methodology

  • Cell Preparation:

    • Seed Chinese Hamster Ovary (CHO) cells stably expressing human C5aR1 into black-walled, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well.[3]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions. A typical final concentration is 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.[4]

    • Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.[4]

    • Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.[4]

    • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[4]

  • Compound Preparation and Assay:

    • Prepare a 2x concentrated serial dilution of the C5aR1 agonist in HBSS with 20 mM HEPES.

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Add 100 µL of the 2x agonist dilutions to the corresponding wells.

    • Immediately begin kinetic fluorescence readings for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response by calculating ΔF/F_baseline.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Chemotaxis Assay

This assay measures the directed migration of cells, such as neutrophils or monocytes, towards a chemoattractant, in this case, a C5aR1 agonist.

Experimental Workflow: Chemotaxis

Chemotaxis_Workflow start Start isolate_cells Isolate primary human neutrophils or monocytes start->isolate_cells add_cells Add isolated cells to the upper chamber (insert) isolate_cells->add_cells prepare_plate Add C5aR1 agonist dilutions to the lower chamber of a Transwell plate incubate Incubate plate to allow cell migration prepare_plate->incubate add_cells->incubate quantify_migration Quantify migrated cells in the lower chamber (e.g., cell counting, fluorescence) incubate->quantify_migration analyze_data Analyze data and determine EC50 quantify_migration->analyze_data end End analyze_data->end

Chemotaxis Assay Workflow
Methodology

  • Cell Preparation:

    • Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation methods.

    • Resuspend the isolated neutrophils in RPMI 1640 medium containing 0.3% FBS at a concentration of 6 x 10⁷ cells/mL.[5]

  • Assay Setup:

    • Use a 96-well Transwell plate with a 5 µm pore size membrane.

    • Add 30 µL of serial dilutions of the C5aR1 agonist in RPMI 1640 with 0.3% FBS to the lower wells of the Transwell plate.[6] Include a buffer-only control.

    • Carefully place the Transwell insert (membrane) onto the lower plate.

    • Add 25-50 µL of the neutrophil suspension to the top of each well on the membrane.[6]

  • Incubation and Cell Quantification:

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ humidified incubator.[5]

    • After incubation, carefully remove the Transwell insert.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Fixing and staining the cells, followed by imaging and counting under a microscope.

      • Using a cell viability reagent (e.g., CellTiter-Glo) to measure ATP content, which correlates with cell number.

      • Transferring the contents of the lower well to a tube for analysis by flow cytometry.[6]

  • Data Analysis:

    • Subtract the number of cells that migrated in the buffer control (background) from all other values.

    • Plot the number of migrated cells against the logarithm of the agonist concentration and fit the data to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between C5aR1 and β-arrestin upon agonist stimulation. It is a key assay for understanding receptor desensitization and biased signaling.

Experimental Workflow: β-Arrestin Recruitment

Beta_Arrestin_Workflow start Start use_cells Use cells co-expressing C5aR1 and a β-arrestin biosensor (e.g., PathHunter EFC) start->use_cells plate_cells Plate cells in a white-walled 96-well plate use_cells->plate_cells add_agonist Add serial dilutions of C5aR1 agonist plate_cells->add_agonist incubate Incubate to allow for receptor-arrestin interaction add_agonist->incubate add_detection Add detection reagents (luciferase substrate) incubate->add_detection measure_luminescence Measure luminescence add_detection->measure_luminescence analyze_data Analyze data and determine EC50 measure_luminescence->analyze_data end End analyze_data->end

β-Arrestin Assay Workflow
Methodology

  • Cell Preparation:

    • Use a commercially available cell line, such as the PathHunter® eXpress C5AR1 CHO-K1 β-Arrestin cell line, which co-expresses a ProLink™ (PK)-tagged C5aR1 and an Enzyme Acceptor (EA)-tagged β-arrestin.[7]

    • Plate the cells in a white-walled, 96-well assay plate according to the manufacturer's protocol.

  • Assay Procedure:

    • Prepare serial dilutions of the C5aR1 agonist in the appropriate assay buffer.

    • Add the agonist dilutions to the cells.

    • Incubate the plate at 37°C for 90 minutes to induce receptor activation and β-arrestin recruitment.

  • Detection:

    • Prepare the detection reagent solution containing the luciferase substrate as per the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Analysis:

    • Measure the luminescence signal using a standard plate luminometer.

    • Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

References

Application Note: LUF5834 cAMP Assay Protocol for Adenosine A2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] It also exhibits high affinity for the adenosine A1 receptor.[2][3] The adenosine A2A receptor (A2AAR) is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs signaling pathway. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This application note provides a detailed protocol for a cell-based functional assay to characterize the agonistic activity of this compound on the human A2AAR by measuring cAMP accumulation. The protocol is designed for a 384-well plate format using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Signaling Pathway of this compound at the Adenosine A2A Receptor

Gs_Pathway This compound This compound (Partial Agonist) A2A_Receptor Adenosine A2A Receptor (A2AAR) This compound->A2A_Receptor Binds to G_Protein Gαs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound activation of the A2AAR Gαs signaling pathway.

Experimental Protocol

This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing the human A2AAR.

Materials
  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human Adenosine A2A Receptor.

  • Cell Culture Medium: DMEM/F12 or Ham's F-12, supplemented with 10% FBS, and appropriate selection antibiotic.

  • Assay Buffer: Hank's Buffered Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound: this compound (soluble in DMSO).[1]

  • Reference Agonist: NECA or CGS-21680.[4]

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Rolipram.[5]

  • cAMP Assay Kit: HTRF cAMP Dynamic 2 kit or equivalent.[5]

  • Plate: 384-well, low-volume, white assay plates.

  • Adenosine Deaminase (ADA): To degrade endogenous adenosine.[5]

Methodology

1. Cell Preparation:

  • Culture A2AAR-expressing cells under standard conditions (37°C, 5% CO2) until they reach 80-90% confluency.
  • Harvest cells using a non-enzymatic dissociation buffer.
  • Resuspend the cells in assay buffer. Perform a cell count and adjust the density. The optimal cell number per well (typically 2,000-10,000 cells/well) should be determined empirically by performing a forskolin (B1673556) dose-response curve to establish a robust assay window.[6]
  • Add adenosine deaminase (0.8 U/mL) to the cell suspension and incubate at room temperature for 30 minutes to remove any endogenous adenosine that could interfere with the assay.[5]

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
  • Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution). Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid solvent effects.
  • Prepare solutions of the reference agonist (e.g., NECA) and a no-compound control (vehicle).

3. Assay Procedure:

  • Add a PDE inhibitor (e.g., 500 µM IBMX) to the cell suspension to prevent cAMP degradation.
  • Dispense 5 µL of the cell suspension into each well of the 384-well plate.
  • Add 5 µL of the serially diluted this compound, reference agonist, or vehicle control to the appropriate wells.
  • Incubate the plate at room temperature for 30-60 minutes.
  • Following incubation, proceed with the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF). This typically involves the sequential addition of dye-labeled cAMP and an anti-cAMP antibody.[5][7]
  • Add 10 µL of the lysis and detection reagents to each well.
  • Incubate for 60 minutes at room temperature, protected from light.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[5]
  • The signal is inversely proportional to the amount of cAMP produced.
  • Calculate the ratio of the two emission wavelengths and normalize the data.
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and Emax values.

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture 1. Culture A2AAR Expressing Cells Cell_Harvest 3. Harvest & Resuspend Cells + ADA & PDE Inhibitor Cell_Culture->Cell_Harvest Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Add 5. Add this compound to Wells Compound_Prep->Compound_Add Cell_Dispense 4. Dispense Cells into 384-well Plate Cell_Harvest->Cell_Dispense Cell_Dispense->Compound_Add Incubate 6. Incubate at RT (30-60 min) Compound_Add->Incubate Lysis 7. Add Lysis & Detection Reagents Incubate->Lysis Read_Plate 8. Read Plate on HTRF Reader Lysis->Read_Plate Analysis 9. Analyze Data & Calculate EC50 Read_Plate->Analysis

Caption: Generalized workflow for the this compound cAMP agonist assay.

Data Presentation

Quantitative data from the cAMP assay should be summarized to compare the potency and efficacy of this compound with a reference full agonist.

CompoundTarget ReceptorpEC50 (Mean ± SEM)Emax (% of Reference Agonist)Assay TypeCell Line
This compoundHuman A2AARUser DataUser DataHTRF cAMPHEK293
Reference Agonist (e.g., NECA)Human A2AARUser Data100%HTRF cAMPHEK293

Note: this compound is a partial agonist, so its Emax is expected to be lower than that of a full agonist like NECA.[8]

GPR88 Receptor Information

For clarity, it is important to note that this compound is not a ligand for the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan receptor predominantly expressed in the striatum.[9][10] It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11][12][13] Therefore, a cAMP assay for a GPR88 agonist would measure a reduction in forskolin-stimulated cAMP levels.

References

Application Notes and Protocols for [3H]LUF5834 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the radioligand [3H]LUF5834 in binding assays. While the primary focus is on its well-characterized interaction with adenosine (B11128) receptors, information regarding the orphan receptor GPR88 is also provided for contextual understanding of related GPCR signaling.

Introduction to [3H]this compound

[3H]this compound is a tritiated, non-ribose partial agonist radioligand with high affinity for adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Unlike traditional adenosine-based ligands, this compound's unique chemical structure provides a valuable tool for investigating the pharmacology of these receptors.[1] Its partial agonism allows it to label both G protein-coupled and uncoupled receptor states with similar high affinity, making it a versatile radioligand for competition binding experiments to characterize a wide range of A1 receptor ligands, from full agonists to inverse agonists.[1]

GPR88: An Orphan Receptor in Neuropsychiatric Research

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum of the brain in rodents, primates, and humans.[3][4] It belongs to the class A rhodopsin family of GPCRs.[5][6] GPR88 is implicated in various brain functions and behavioral responses, including mood, cognition, movement control, and reward-based learning, making it a promising therapeutic target for central nervous system disorders like schizophrenia, Parkinson's disease, anxiety, and addiction.[3]

GPR88 Signaling Pathway

The endogenous ligand for GPR88 has not yet been identified.[5][6] However, studies using small molecule agonists have revealed that GPR88 couples to Gαi/o proteins.[3][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This suggests that GPR88 likely functions as an inhibitory receptor in the central nervous system.[3][5] Furthermore, research indicates that GPR88 can form hetero-oligomers with other GPCRs, such as opioid receptors, and modulate their signaling pathways.[4][7]

GPR88_Signaling cluster_membrane Plasma Membrane GPR88 GPR88 G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Endogenous Ligand (Unknown) Ligand->GPR88 Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Figure 1: GPR88 Signaling Pathway.

Radioligand Binding Assay with [3H]this compound for Adenosine Receptors

This section details the protocol for a radioligand binding assay using [3H]this compound to characterize the binding of test compounds to adenosine A1/A2A receptors. Radioligand binding assays are a gold standard for quantifying the affinity of ligands for their receptors.[8][9]

Data Presentation: Binding Affinities

The following table summarizes the binding affinities of this compound and other common ligands for adenosine receptors.

CompoundReceptor SubtypeKi (nM)EC50 (nM)Reference
This compoundAdenosine A12.6-
This compoundAdenosine A2A28-[2]
This compoundAdenosine A2B-12
This compoundAdenosine A3538-

Note: Ki represents the inhibition constant, and EC50 represents the half-maximal effective concentration.

Experimental Workflow

The general workflow for a filtration-based radioligand binding assay is depicted below.

Radioligand_Binding_Workflow A Prepare Receptor Source (Cell Membranes or Whole Cells) B Incubate with [3H]this compound and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Wash Filters to Remove Unbound Radioligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 and Ki Determination) E->F

Figure 2: Experimental Workflow.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization depending on the specific cell line or tissue preparation used.

  • Homogenize cultured cells or frozen tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[10]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10]

  • Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[10]

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[10]

  • Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection, aliquot, and store at -80°C.[10]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[10]

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[10]

  • To each well, add:

    • 150 µL of the membrane preparation (typically 3-20 µg protein for cells or 50-120 µg for tissue).[10]

    • 50 µL of binding buffer or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of [3H]this compound at varying concentrations (e.g., 0.2 - 20 nM).[10]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]

  • Terminate the incubation by rapid vacuum filtration through a 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filter (GF/C) using a 96-well cell harvester.[10]

  • Wash the filters four times with ice-cold wash buffer.[10]

  • Dry the filters for 30 minutes at 50°C.[10]

  • Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[10]

  • Analyze the data using non-linear regression to determine Kd and Bmax.[10]

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with [3H]this compound for binding to the receptor.

  • Follow the same initial steps as the saturation binding assay for membrane preparation and assay setup.

  • To each well, add:

    • 150 µL of the membrane preparation.[10]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]this compound at a fixed concentration (typically at or near its Kd value).[10]

  • Incubate, filter, wash, and count the radioactivity as described for the saturation binding assay.[10]

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[10]

Conclusion

[3H]this compound is a valuable tool for studying the pharmacology of adenosine A1 and A2A receptors. The provided protocols offer a foundation for conducting robust and reproducible radioligand binding assays. While GPR88 is an important target in neuroscience, based on current literature, [3H]this compound is not the appropriate radioligand for its study. Researchers interested in GPR88 should seek specific agonists or antagonists for this orphan receptor.

References

Measuring the Efficacy and Potency of LUF5834: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a non-ribose partial agonist with high potency for the human adenosine (B11128) A2A and A2B receptors.[1][2][3] It also exhibits activity at the adenosine A1 receptor.[4] Understanding the efficacy and potency of this compound is critical for its application in research and potential therapeutic development. Efficacy refers to the maximal response a ligand can produce, while potency is the concentration of the ligand required to produce 50% of its maximal effect (EC50). This document provides detailed protocols for measuring these key pharmacological parameters of this compound.

Quantitative Data Summary

The following table summarizes the reported binding affinity (Ki) and potency (EC50) values for this compound at various adenosine receptors. These values are essential for designing experiments and interpreting results.

ReceptorParameterValueReference
Adenosine A2A ReceptorKi2.6 nM[1][2]
Adenosine A2B ReceptorEC5012 nM[1][2][3]
Adenosine A1 ReceptorKi2.6 nM[2]
Adenosine A3 ReceptorKi538 nM[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for the adenosine A2A receptor and a general workflow for assessing the efficacy and potency of this compound.

Gprotein_Signaling This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Binds to G_protein Gs Protein (α, β, γ subunits) A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Optional) Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Parameter Determination Binding_Assay->Data_Analysis Functional_Assay cAMP Accumulation Assay (Determine EC50 and Emax) Functional_Assay->Data_Analysis Animal_Model Disease-Relevant Animal Model PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Animal_Model->PK_PD Efficacy_Study In Vivo Efficacy Study PK_PD->Efficacy_Study Efficacy_Study->Data_Analysis Conclusion Conclusion on Efficacy and Potency Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

Radioligand Binding Assay (to determine Ki)

This assay measures the affinity of this compound for the adenosine A2A receptor by competing with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Adenosine deaminase (ADA).

  • Radioligand (e.g., [3H]ZM241385 or another suitable A2A receptor antagonist).

  • This compound stock solution (in DMSO).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-A2AR cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, membrane preparation (typically 20-50 µg of protein), and adenosine deaminase (to remove endogenous adenosine).

    • Add increasing concentrations of this compound.

    • Add the radioligand at a concentration near its Kd.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., ZM241385).

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (to determine EC50 and Emax)

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of A2A receptor activation.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • This compound stock solution (in DMSO).

  • A reference full agonist (e.g., NECA or CGS21680).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-A2AR cells.

    • Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Remove the cell culture medium and replace it with stimulation buffer.

    • Add increasing concentrations of this compound to the wells.

    • Include wells with the reference full agonist to determine the maximum possible response.

    • Include wells with vehicle control (e.g., DMSO) for baseline measurement.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

    • The maximal response produced by this compound is the Emax.

    • The efficacy of this compound can be expressed as a percentage of the maximal response induced by the reference full agonist.

Concluding Remarks

References

Application Notes and Protocols for LUF5834 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a potent and selective non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting high affinity for the A1 receptor subtype.[1][2] Its unique pharmacological profile makes it a compound of interest for various therapeutic areas. This document provides a generalized framework for the preclinical evaluation of this compound in animal models, outlining standard protocols for administration, pharmacokinetic analysis, and efficacy assessment. Due to a lack of publicly available in vivo data for this compound, this guide is based on established methodologies for similar small molecule agonists targeting adenosine receptors.

Compound Information

PropertyValueReference
Full Name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile[3]
Molecular Formula C₁₇H₁₂N₆OS
Molecular Weight 348.38 g/mol
Receptor Profile Partial agonist at A2A and A2B adenosine receptors; High-affinity ligand for the A₁ adenosine receptor.[1]
Solubility Soluble to 100 mM in DMSO.
Storage Store at -20°C.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vivo evaluation of a compound like this compound.

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound formulation Compound Formulation animal_model Animal Model Selection formulation->animal_model Vehicle Selection pk_studies Pharmacokinetic Studies animal_model->pk_studies Dose Range Finding efficacy_studies Efficacy Studies pk_studies->efficacy_studies Dosage & Regimen data_analysis Data Analysis & Reporting pk_studies->data_analysis toxicology Toxicology & Safety Assessment efficacy_studies->toxicology Therapeutic Index efficacy_studies->data_analysis toxicology->data_analysis

Caption: A generalized workflow for the preclinical in vivo assessment of this compound.

Pharmacokinetic Studies Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mouse or rat).

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline, cyclodextrin-based formulation)

  • Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final dosing concentrations.

  • Animal Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose (e.g., 5-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (ng/mL) 1500 ± 250800 ± 150
Tₘₐₓ (h) 0.081.0
AUC₀₋ₜ (ng·h/mL) 2500 ± 4004000 ± 600
t₁/₂ (h) 2.5 ± 0.53.0 ± 0.7
Bioavailability (%) -64
Clearance (mL/min/kg) 6.7 ± 1.2-
Volume of Distribution (L/kg) 1.5 ± 0.3-

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Efficacy Studies: Example in a Parkinson's Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a rodent model of Parkinson's disease, leveraging its A2A receptor agonism.

Signaling Pathway:

A2A_signaling This compound This compound A2AR A2A Receptor This compound->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Neuroprotection Neuroprotective Effects CREB->Neuroprotection

Caption: Simplified A₂A receptor signaling cascade initiated by this compound.

Protocol:

  • Animal Model: Utilize a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

  • Treatment Groups:

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., L-DOPA)

  • Drug Administration: Administer this compound or control compounds daily for a specified period (e.g., 2-4 weeks) via a clinically relevant route (e.g., oral gavage or subcutaneous injection).

  • Behavioral Assessment:

    • Rotational Behavior: Measure apomorphine- or amphetamine-induced rotations to assess dopamine (B1211576) receptor sensitivity and motor asymmetry.

    • Cylinder Test: Evaluate forelimb use asymmetry.

  • Post-mortem Analysis:

    • Immunohistochemistry: Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess neuroprotection.

    • Neurotransmitter Analysis: Measure dopamine and its metabolites in the striatum via HPLC.

Table 3: Hypothetical Efficacy Data for this compound in a 6-OHDA Rat Model

Treatment GroupNet Rotations (turns/min)TH-Positive Neurons (% of control)
Vehicle 7.5 ± 1.235 ± 8
This compound (5 mg/kg) 4.2 ± 0.855 ± 10
This compound (15 mg/kg) 2.1 ± 0.5 70 ± 12
L-DOPA (6 mg/kg) 1.5 ± 0.4**38 ± 7

*p < 0.05, *p < 0.01 compared to vehicle. Data is hypothetical.

Safety and Toxicology

A preliminary safety assessment should be conducted to identify potential adverse effects.

Protocol:

  • Acute Toxicity: Administer a single high dose of this compound to a small group of animals and observe for signs of toxicity and mortality over 14 days.

  • Dose Range Finding Study: Administer multiple dose levels to different groups of animals for a short duration (e.g., 7-14 days).

  • Observations: Monitor for changes in clinical signs, body weight, food and water consumption.

  • Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs.

Disclaimer

The protocols and data presented in this document are generalized and for illustrative purposes only. Specific experimental details for this compound are not available in the public domain. Researchers should design and validate their own study protocols based on the specific research question and in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Studying the Effects of LUF5834 on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a non-adenosine compound identified as a partial agonist for the A2A and A2B adenosine (B11128) receptors and a high-affinity agonist for the A1 adenosine receptor. Adenosine receptors, particularly the A2A and A2B subtypes, are known to be expressed on platelets and play an inhibitory role in platelet activation and aggregation through the Gs protein-coupled signaling pathway, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] The activation of these receptors can inhibit platelet responses to various agonists such as ADP, collagen, and thrombin.

While the pharmacology of this compound at adenosine receptors has been characterized, its specific effects on platelet aggregation are not well-documented in publicly available literature. A study investigating the structurally related compound, LUF5835, found that it did not significantly inhibit ADP-induced platelet aggregation in whole blood, even at high concentrations.[3] This suggests that the antiplatelet activity of this compound may also be limited, warranting a thorough investigation.

These application notes provide a comprehensive set of protocols to systematically evaluate the effects of this compound on platelet aggregation induced by various physiological agonists. The provided methodologies are designed to enable researchers to generate robust and reproducible data to characterize the potential antiplatelet activity of this compound.

Data Presentation

As there is currently a lack of specific quantitative data on the effects of this compound on platelet aggregation, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Template for Recording the Inhibitory Effects of this compound on Platelet Aggregation

AgonistAgonist ConcentrationThis compound Concentration (µM)Percent Inhibition (%)IC50 (µM)
ADP5 µM1
10
50
100
Collagen2 µg/mL1
10
50
100
Thrombin0.1 U/mL1
10
50
100

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for aggregation studies.

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • ACD solution (citric acid, citrate, dextrose)

  • Prostacyclin (PGI2)

  • Apyrase (Grade VII)

  • Centrifuge

Protocol for Platelet-Rich Plasma (PRP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Keep the PRP at room temperature for use within 2 hours.

Protocol for Washed Platelets:

  • To the collected PRP, add ACD solution (1:7 v/v) and PGI2 (1 µM final concentration).

  • Centrifuge at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in PBS containing 0.1% BSA and apyrase (2 U/mL).

  • Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) with PBS.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Platelet-Rich Plasma (PRP) or washed platelets

  • Platelet-Poor Plasma (PPP) or buffer as a blank

  • This compound stock solution (in DMSO)

  • Agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin

  • Light Transmission Aggregometer

Protocol:

  • Pre-warm PRP/washed platelet samples to 37°C.

  • Set the aggregometer baseline to 0% aggregation with PRP/washed platelets and 100% aggregation with PPP/buffer.

  • Pipette 450 µL of PRP/washed platelets into a cuvette with a stir bar.

  • Add 5 µL of this compound solution at various final concentrations (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) and incubate for 5 minutes at 37°C with stirring.

  • Add 50 µL of the agonist (e.g., ADP to a final concentration of 5 µM, collagen to 2 µg/mL, or thrombin to 0.1 U/mL) to initiate aggregation.

  • Record the change in light transmission for at least 5 minutes.

  • Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value of this compound for each agonist.

Whole Blood Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation in a more physiological environment.

Materials:

  • Freshly collected human whole blood in 3.2% sodium citrate

  • Saline

  • This compound stock solution (in DMSO)

  • Agonists: ADP, Collagen

  • Whole blood aggregometer (e.g., Multiplate Analyzer)

Protocol:

  • Dilute the citrated whole blood 1:1 with saline.

  • Pre-warm the diluted blood samples to 37°C.

  • Add this compound at various final concentrations or vehicle to the samples and incubate for 3 minutes.

  • Add the agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.

  • Record the impedance change for 6 minutes.

  • The aggregation is quantified as the area under the curve (AUC) of the impedance tracing.

  • Calculate the percentage of inhibition for each this compound concentration.

Measurement of Intracellular cAMP Levels

Objective: To determine if this compound modulates intracellular cAMP levels in platelets.

Materials:

  • Washed platelets

  • This compound

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP enzyme immunoassay (EIA) kit

Protocol:

  • Pre-incubate washed platelets with IBMX (a phosphodiesterase inhibitor) for 10 minutes at 37°C.

  • Add this compound at various concentrations or vehicle and incubate for another 10 minutes.

  • Terminate the reaction by adding ice-cold ethanol (B145695) or by heat inactivation.

  • Lyse the platelets and measure the cAMP concentration using a commercial EIA kit according to the manufacturer's instructions.

  • Forskolin, a direct activator of adenylyl cyclase, should be used as a positive control.

Mandatory Visualizations

G cluster_collection Blood Sample Collection cluster_prep Platelet Preparation cluster_assay Platelet Aggregation Assay Whole Blood Whole Blood Centrifugation (200g, 15min) Centrifugation (200g, 15min) Whole Blood->Centrifugation (200g, 15min) PRP PRP Centrifugation (200g, 15min)->PRP Washed Platelets Washed Platelets PRP->Washed Platelets Washing Steps PRP/Washed Platelets PRP/Washed Platelets PRP->PRP/Washed Platelets Washed Platelets->PRP/Washed Platelets Incubation with this compound Incubation with this compound PRP/Washed Platelets->Incubation with this compound Addition of Agonist\n(ADP, Collagen, Thrombin) Addition of Agonist (ADP, Collagen, Thrombin) Incubation with this compound->Addition of Agonist\n(ADP, Collagen, Thrombin) Light Transmission\nAggregometry Light Transmission Aggregometry Addition of Agonist\n(ADP, Collagen, Thrombin)->Light Transmission\nAggregometry Data Analysis\n(% Inhibition, IC50) Data Analysis (% Inhibition, IC50) Light Transmission\nAggregometry->Data Analysis\n(% Inhibition, IC50)

Caption: Experimental workflow for evaluating this compound on platelet aggregation.

G cluster_inhibition Inhibitory Pathway cluster_activation Activation Pathway This compound This compound A2A_A2B A2A/A2B Receptors This compound->A2A_A2B Gs Gs Protein A2A_A2B->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VASP_P ↓ VASP Phosphorylation PKA->VASP_P Inhibition Inhibition of Platelet Activation VASP_P->Inhibition Aggregation Platelet Aggregation Inhibition->Aggregation Inhibits Agonist Agonist (ADP, Collagen, Thrombin) Receptors P2Y12/GPVI/PAR1 Agonist->Receptors Gq_Gi Gq/Gi Proteins Receptors->Gq_Gi PLC Phospholipase C Gq_Gi->PLC Ca2 ↑ [Ca2+] PLC->Ca2 Ca2->Aggregation

Caption: Signaling pathways in platelet aggregation and the inhibitory role of this compound.

References

LUF5834: A Tool for Interrogating Adenosine A2B Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting affinity for the A1 receptor.[1][2] Its unique pharmacological profile makes it a valuable tool for dissecting the complex signaling cascades initiated by adenosine receptor activation. These receptors, particularly the A2B subtype, are implicated in a wide array of physiological and pathophysiological processes, including inflammation, vasodilation, and cancer progression, making them attractive targets for therapeutic intervention.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study adenosine A2B receptor signaling pathways.

The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins.[3][5] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] The Gq pathway, on the other hand, activates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[8] Downstream of these initial events, A2B receptor activation can modulate the activity of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[9]

Data Presentation

The following table summarizes the reported binding affinities and functional potencies of this compound for various adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.

Receptor SubtypeParameterValueReference
Human A2AKi2.6 nM[1][10]
Human A2BEC5012 nM[1][4][10]
Human A1Ki2.6 nM[1]
Human A3Ki538 nM[1][4][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways activated by the A2B adenosine receptor and a typical experimental workflow for investigating the effects of this compound.

Gs_Signaling_Pathway This compound This compound A2BR A2B Receptor This compound->A2BR binds Gs Gs Protein A2BR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

A2B Receptor Gs Signaling Pathway.

Gq_Signaling_Pathway This compound This compound A2BR A2B Receptor This compound->A2BR binds Gq Gq Protein A2BR->Gq activates PLC Phospholipase C Gq->PLC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC ERK ERK1/2 Activation PKC->ERK Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Line Select & Culture A2B Receptor-Expressing Cells Treatment Treat cells with This compound Cell_Line->Treatment cAMP cAMP Assay Treatment->cAMP ERK ERK1/2 Phosphorylation Assay Treatment->ERK Binding Radioligand Binding Assay Treatment->Binding Analysis Quantify Results & Determine EC50/Ki cAMP->Analysis ERK->Analysis Binding->Analysis

References

Application Notes and Protocols for Molecular Modeling of LUF5834 Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Unlike traditional adenosine receptor agonists that possess a ribose moiety, this compound's unique chemical structure presents a distinct mode of interaction with its target receptors.[2] Understanding the specific binding interactions of this compound is crucial for the rational design of novel therapeutics targeting the adenosine receptor family, which are implicated in a variety of physiological processes and disease states, including inflammation and neurodegenerative disorders.

This document provides a detailed protocol for the molecular docking of this compound to the human adenosine A2A receptor using AutoDock Vina. It also includes an overview of the A2A receptor signaling pathway and a summary of the available binding and functional data for this compound.

Data Presentation

The following tables summarize the key physicochemical and pharmacological properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile
Molecular Formula C₁₇H₁₂N₆OS[1]
Molecular Weight 348.38 g/mol [1]
CAS Number 333962-91-7[1]
Solubility Soluble to 100 mM in DMSO[1]

Table 2: Pharmacological Data for this compound

Target ReceptorParameterValue (nM)Reference
Adenosine A₂A Kᵢ2.6[1]
EC₅₀12[1]
Adenosine A₁ Kᵢ2.6[1]
Adenosine A₃ Kᵢ538[1]

Experimental Protocols

Molecular Docking of this compound to the Adenosine A₂A Receptor using AutoDock Vina

This protocol outlines the steps for performing a molecular docking simulation of this compound into the binding site of the human adenosine A₂A receptor.

1. Preparation of the Receptor Structure

  • Obtain the Receptor Structure: Download the crystal structure of the human adenosine A₂A receptor in complex with this compound from the Protein Data Bank (PDB ID: 8RLN).[3]

  • Prepare the Receptor:

    • Open the PDB file in a molecular modeling software such as UCSF Chimera or AutoDockTools (ADT).

    • Remove all non-receptor molecules, including water, ions, and any co-crystallized ligands other than the protein chain of interest.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format.

2. Preparation of the Ligand Structure

  • Obtain the Ligand Structure: The 3D structure of this compound can be extracted from the PDB file 8RLN or can be generated from its 2D structure using software like ChemDraw and then energy minimized using a force field like MMFF94.

  • Prepare the Ligand:

    • Load the ligand structure into AutoDockTools.

    • Detect the ligand's rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

3. Setting up the Docking Grid

  • Define the Binding Site: The binding site can be defined based on the coordinates of the co-crystallized this compound in the PDB structure 8RLN.

  • Generate the Grid Box: In AutoDockTools, define a grid box that encompasses the entire binding pocket. A typical grid box size for a small molecule is 25 x 25 x 25 Å.

  • Set Grid Parameters: Center the grid box on the ligand's geometric center. Ensure the grid spacing is set to a default value of 0.375 Å.

4. Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, specifying the configuration file:

  • Analyze the Results:

    • The output PDBQT file will contain the docked poses of this compound, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses in a molecular graphics program to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the adenosine A₂A receptor.

Mandatory Visualization

Signaling Pathway of the Adenosine A₂A Receptor

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) A2AR Adenosine A2A Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Docking_Workflow start Start prep_receptor 1. Prepare Receptor (PDB: 8RLN) start->prep_receptor define_grid 3. Define Grid Box (Binding Site) prep_receptor->define_grid prep_ligand 2. Prepare Ligand (this compound) prep_ligand->define_grid run_docking 4. Run AutoDock Vina define_grid->run_docking analyze_results 5. Analyze Results (Binding Poses & Affinity) run_docking->analyze_results end End analyze_results->end

References

Troubleshooting & Optimization

LUF5834 Technical Support Center: Troubleshooting Aqueous Buffer Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with LUF5834 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.[1] For enhanced solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. Why is this happening?

A2: This is a common issue for compounds that are highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions. The precipitation occurs because the aqueous buffer cannot maintain this compound in solution at the desired concentration once the DMSO concentration is significantly lowered.

Q3: What is the chemical nature of this compound?

A3: this compound is a potent partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Its chemical name is 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile.[1]

Q4: How should I store this compound stock solutions?

A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 348.38 g/mol [1]
Purity ≥98% (HPLC)[1]
Max Solubility in DMSO 100 mM[1]
A2A Receptor Ki 2.6 nM[1]
A2B Receptor EC50 12 nM[1]
A1 Receptor Ki 2.6 nM[1]
A3 Receptor Ki 538 nM[1]

Troubleshooting Guide for Aqueous Buffer Solubility

If you are experiencing precipitation of this compound upon dilution into aqueous buffers, follow this step-by-step troubleshooting guide.

Experimental Protocol: Serial Dilution and Solvent Optimization
  • Prepare a High-Concentration Stock in DMSO: Start by preparing a 10 mM or higher stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.[2]

  • Perform Serial Dilutions in DMSO: Before diluting into your final aqueous buffer, perform intermediate serial dilutions in DMSO to lower the concentration.

  • Test Dilution into Aqueous Buffer: From your lower concentration DMSO stocks, perform a final dilution into your aqueous buffer of choice (e.g., PBS, HBSS, TRIS). It is critical to add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations of this compound that can lead to precipitation.

  • Incorporate a Surfactant or Co-solvent: If precipitation persists, consider adding a small, biologically compatible amount of a surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your aqueous buffer to increase the solubility of this compound.

  • Adjust pH of the Buffer: The solubility of compounds can be pH-dependent. Systematically test the solubility of this compound in buffers with slightly different pH values around your target experimental pH.

  • Visual Inspection and Centrifugation: After each test dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If unsure, centrifuge the solution at high speed and check for a pellet.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Buffer prep_stock Prepare High-Concentration Stock in 100% Anhydrous DMSO start->prep_stock intermediate_dilution Perform Intermediate Dilution in 100% DMSO prep_stock->intermediate_dilution final_dilution Add DMSO Stock to Vigorously Stirred Aqueous Buffer intermediate_dilution->final_dilution check_precipitation Precipitation Observed? final_dilution->check_precipitation add_surfactant Incorporate Surfactant/Co-solvent (e.g., Tween-20, Pluronic F-68) check_precipitation->add_surfactant Yes success Success: Soluble Solution check_precipitation->success No add_surfactant->final_dilution adjust_ph Systematically Adjust Buffer pH add_surfactant->adjust_ph lower_concentration Lower the Final Working Concentration add_surfactant->lower_concentration adjust_ph->final_dilution lower_concentration->final_dilution

Troubleshooting workflow for this compound solubility.

This compound Signaling Pathway

This compound acts as a partial agonist at the adenosine A2A and A2B receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it promotes a conformational change in the receptor, leading to the activation of the associated Gs protein and subsequent downstream signaling cascades, primarily through the production of cyclic AMP (cAMP).

LUF5834_Signaling This compound This compound A2A_A2B_Receptor Adenosine A2A/A2B Receptor (GPCR) This compound->A2A_A2B_Receptor Binds as partial agonist Gs_Protein Gs Protein Activation A2A_A2B_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase ATP_cAMP ATP -> cAMP Adenylyl_Cyclase->ATP_cAMP PKA Protein Kinase A (PKA) Activation ATP_cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream

References

Technical Support Center: Interpreting LUF5834 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with LUF5834 partial agonist dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it called a partial agonist?

This compound is a non-ribose compound that acts as a partial agonist, primarily at the adenosine (B11128) A2A receptor.[1][2] An agonist is a substance that binds to a receptor and activates it to produce a biological response. A partial agonist , like this compound, binds and activates the receptor but has only partial efficacy relative to a full agonist.[3][4] This means it cannot produce the receptor's maximal response, even at full receptor occupancy.[4][5]

Q2: My this compound dose-response curve has a much lower maximum effect (Emax) compared to the full agonist (e.g., NECA). Is my experiment failing?

No, this is the expected outcome and the defining characteristic of a partial agonist. A partial agonist, by definition, produces a submaximal response compared to a full agonist.[6][7] The lower Emax of this compound is a reflection of its intrinsic activity at the A2A receptor. Recent studies show this compound's efficacy can be around 30-37% of a full agonist like NECA, depending on experimental conditions.[8]

Q3: When I co-incubate this compound with a full agonist, the overall response is lower than with the full agonist alone. Why does this compound appear to be acting as an antagonist?

This is another classic feature of partial agonism. When a full agonist and a partial agonist are present simultaneously, they compete for the same receptor binding sites.[3] Because this compound has lower intrinsic efficacy, when it occupies a receptor, it prevents the full agonist from binding and eliciting a maximal response. This competition leads to a net decrease in the observed receptor activation, making the partial agonist behave like a competitive antagonist.[3][8]

Q4: My dose-response curve is flat or has a very low signal-to-noise ratio. What are the common causes?

A flat or noisy curve indicates a lack of a detectable, dose-dependent response. Consider these potential issues:

  • Low Receptor Expression: The effect of this compound is highly dependent on the A2A receptor density.[8] Confirm the expression level in your cell line using methods like qPCR or Western blotting.[9]

  • Inactive Compound: Verify the integrity and concentration of your this compound stock. Prepare fresh serial dilutions before each experiment.[10]

  • Suboptimal Assay Conditions: Key parameters like incubation time, temperature, and buffer components can significantly impact the assay. Run optimization experiments, including a time-course, to find the ideal conditions.[9]

  • Cell Health: Ensure your cells are healthy, within a low passage number, and not contaminated. Poor cell viability will lead to inconsistent or absent responses.[9]

  • Detection Reagent Issues: Check the expiration dates and storage conditions of all assay reagents, such as the cAMP detection kit components.[9]

Q5: The fit of my sigmoidal curve is poor, and the software returns ambiguous results or a high error on the EC50 value. What should I check?

Poor curve fitting often stems from the data points not following an ideal sigmoidal shape. Here are key troubleshooting steps:

  • Undefined Plateaus: The top (max response) and bottom (baseline) plateaus of the curve must be well-defined by your data points. If your concentration range is too narrow, you may not reach the true Emax or baseline.[11] Extend the concentration range in both directions.

  • Data Normalization: Ensure your data is correctly normalized. Typically, the baseline (vehicle control) is set to 0% and the maximal response of a reference full agonist is set to 100%.[11]

  • Asymmetry: Standard four-parameter logistic equations assume a symmetrical curve (Hill slope of 1.0). If your curve is asymmetrical, consider using a five-parameter model that can account for this.[11]

  • Outliers: Examine your data for obvious outliers that may be skewing the curve fit.

  • Concentration Values: Double-check that you are using the logarithm of the concentration for the x-axis in your curve-fitting software, as most models require this transformation.[11]

Quantitative Data Presentation

The pharmacological properties of this compound can vary based on the experimental system, particularly the A2A receptor expression level.

ParameterValueCell SystemCommentsSource
Ki (hA1R) 2.6 nMMembranesHigh affinity for the A1 adenosine receptor.[1]
Ki (hA2AR) 28 nMMembranesHigh affinity for the A2A adenosine receptor.[1]
Ki (hA3R) 538 nMMembranesLower affinity for the A3 adenosine receptor.[1]
EC50 (hA2AR) 56.2 nMHigh-expressing HEK293Potency observed in a system with high receptor density.[8]
Emax (hA2AR) ~37%High-expressing HEK293Efficacy relative to the full agonist NECA (set at 100%).[8]
EC50 (hA2BR) 12 nMMembranesPotent partial agonist activity at the A2B receptor.
IC50 (hA2AR) 372 nMHigh-expressing HEK293Antagonistic activity when tested in the presence of NECA (at its EC80).[8]

Experimental Protocols

Protocol: A2A Receptor-Mediated cAMP Accumulation Assay

This protocol describes a typical cell-based functional assay to generate a dose-response curve for this compound by measuring the accumulation of cyclic AMP (cAMP), the primary second messenger for the Gs-coupled A2A receptor.[12][13]

1. Cell Culture and Plating:

  • Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Seed the cells into a 96-well plate at a pre-optimized density to achieve ~90% confluency on the day of the assay. Allow cells to adhere and grow overnight.[10]

2. Ligand Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Perform a serial dilution of the this compound stock in a suitable assay buffer (e.g., HBSS with 10 mM HEPES) to create a range of concentrations (e.g., 10 µM to 0.1 nM). Also prepare a vehicle control (assay buffer with the same final DMSO concentration) and a positive control using a full A2A agonist (e.g., NECA).

3. Assay Procedure:

  • Gently wash the cells once with warm assay buffer.

  • Add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or Rolipram) to the cells and incubate for 15-30 minutes. This step prevents the degradation of cAMP and enhances signal accumulation.

  • Add the prepared serial dilutions of this compound, vehicle, and positive control to the appropriate wells.

  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).[10] This step releases the intracellular cAMP.

  • Perform the cAMP detection assay by adding the kit reagents and incubating as required.

5. Data Acquisition and Analysis:

  • Read the plate using a suitable plate reader (e.g., fluorescence or luminescence).

  • Subtract the background signal and normalize the data. Set the vehicle control as 0% response and the maximal response from the saturating concentration of the full agonist as 100% response.

  • Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Fit the data to a non-linear regression model (e.g., four- or five-parameter sigmoidal dose-response curve) to determine the EC50 and Emax values.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (Partial Agonist) A2AR Adenosine A2A Receptor (GPCR) This compound->A2AR binds Gs Gs Protein (α, β, γ) A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response

Caption: Adenosine A2A receptor signaling pathway activated by the partial agonist this compound.

G start Start cell_culture 1. Cell Culture (HEK293 cells expressing hA2AR) start->cell_culture plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells assay_proc 4. Assay Procedure (Wash, add PDE inhibitor, add ligands) plate_cells->assay_proc ligand_prep 3. Prepare Ligands (Serial dilutions of this compound) ligand_prep->assay_proc incubation 5. Incubation (37°C for 30 min) assay_proc->incubation lysis 6. Cell Lysis & cAMP Detection (Add lysis buffer & detection reagents) incubation->lysis read_plate 7. Data Acquisition (Read plate on luminometer/fluorometer) lysis->read_plate data_analysis 8. Data Analysis (Normalize data, plot curve) read_plate->data_analysis fit_curve 9. Curve Fitting (Non-linear regression to find EC50/Emax) data_analysis->fit_curve end End fit_curve->end

Caption: Experimental workflow for a this compound dose-response functional assay.

References

potential off-target effects of LUF5834

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: For research use only. Not for use in diagnostic procedures.

This technical support center provides guidance for researchers and drug development professionals working with LUF5834. The following information is based on publicly available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-ribose, potent partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] It also exhibits high affinity for the adenosine A1 receptor, for which it also acts as a partial agonist.[2] Its chemical name is 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile.[1] Unlike traditional adenosine receptor agonists, this compound does not possess a ribose moiety, which is a classic feature of endogenous adenosine.[2][3]

Q2: Are there any known off-target effects of this compound?

A2: Based on available scientific literature, there is currently no specific information detailing off-target effects of this compound. Existing research focuses on its characterization as a partial agonist at adenosine A1, A2A, and A2B receptors.

Q3: What is the receptor selectivity profile of this compound?

A3: this compound displays selectivity for the adenosine A1 and A2A receptors over the A3 receptor.[1] Quantitative data for its binding affinities (Ki) and functional potencies (EC50) are summarized in the data table below.

Q4: How does the partial agonism of this compound affect experimental outcomes?

A4: As a partial agonist, this compound does not produce a maximal response compared to a full agonist, even at saturating concentrations. In the presence of a full agonist, this compound can act as a competitive antagonist. This dual activity is important to consider when designing and interpreting experiments.

Q5: Can [3H]this compound be used as a radioligand for all adenosine receptor subtypes?

A5: [3H]this compound has been successfully characterized as a high-affinity radioligand for the human adenosine A1 receptor.[2] Due to its partial agonist nature, it can label both G protein-coupled and uncoupled states of the A1 receptor.[2] However, it has been reported to be a suitable radioligand for the A1 receptor, but not for the A2A or A3 receptors.[4]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Lower than expected maximal response in a functional assay (e.g., cAMP accumulation). This compound is a partial agonist and will not elicit the same maximal response as a full agonist (e.g., NECA or CGS21680).- Use a full agonist as a positive control to establish the maximal system response.- Titrate this compound to determine its Emax relative to the full agonist.
Inconsistent results in radioligand binding assays with [3H]this compound. The binding of [3H]this compound to the A1 receptor can be influenced by the presence of GTP, which uncouples the receptor from G proteins.[2]- Perform binding assays in the presence and absence of a non-hydrolyzable GTP analog (e.g., GppNHp or GTPγS) to assess the G protein-coupled state.- Ensure consistent buffer conditions, particularly with respect to divalent cations and GTP.
This compound appears to antagonize the effect of another agonist. This is an expected behavior of a partial agonist when co-incubated with a full agonist. This compound will compete for the same binding site.- To characterize this, perform a dose-response curve of the full agonist in the presence of a fixed concentration of this compound. This will reveal a rightward shift in the full agonist's potency.
Difficulty dissolving this compound. This compound has specific solubility properties.This compound is soluble in DMSO up to 100 mM.[1] Prepare a concentrated stock solution in DMSO and then dilute it in aqueous buffer for your experiment. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.

Data Presentation

Table 1: Pharmacological Profile of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)EC50 (nM)EfficacyReference
A1 2.6-Partial Agonist[1]
A2A 2.612Partial Agonist[1]
A2B -12Partial Agonist[1]
A3 538--[1]

Ki (inhibition constant) is a measure of binding affinity. EC50 (half maximal effective concentration) is a measure of functional potency. A lower value indicates higher affinity/potency.

Experimental Protocols

Detailed Methodology: Radioligand Competition Binding Assay for Adenosine A1 Receptor

This protocol is adapted from the characterization of [3H]this compound.[2]

Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine A1 receptor using [3H]this compound as the radioligand.

Materials:

  • HEK293 cells stably expressing the human adenosine A1 receptor.

  • Cell culture reagents.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • [3H]this compound.

  • Unlabeled test compounds.

  • Non-specific binding control: A high concentration of a known A1 receptor antagonist (e.g., DPCPX).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hA1R cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and centrifuge again.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Membrane suspension (typically 20-50 µg of protein).

      • [3H]this compound at a concentration near its Kd.

      • A range of concentrations of the unlabeled test compound.

      • For total binding wells, add binding buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of the non-specific binding control.

    • Bring the final volume of each well to 250 µL with binding buffer.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.

Mandatory Visualizations

LUF5834_Partial_Agonist_Mechanism cluster_ligands Ligand Binding cluster_response Cellular Response Inactive Inactive Receptor (R) Active Active Receptor (R*) Inactive->Active No_Response Basal Response Max_Response Maximal Response Active->Max_Response Full Efficacy Submaximal_Response Submaximal Response Full_Agonist Full Agonist Full_Agonist->Active Strongly Stabilizes R This compound This compound (Partial Agonist) This compound->Inactive Weakly Binds This compound->Active Moderately Stabilizes R

Caption: Mechanism of this compound as a partial agonist.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2A_R Adenosine A2A Receptor This compound->A2A_R Binds and partially activates G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

References

Technical Support Center: LUF5834 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving LUF5834, a non-ribose partial agonist for adenosine (B11128) A1 and A2a receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-ribose partial agonist for the adenosine A1 (A1R) and A2a (A2aR) receptors. Unlike traditional adenosine-based agonists, this compound interacts with distinct residues within the receptor binding pocket to initiate downstream signaling. Its primary mechanism involves the activation of G-protein-coupled receptor (GPCR) signaling pathways.

Q2: Which signaling pathways are activated by this compound?

A2: this compound can activate different signaling pathways depending on the receptor subtype it binds to:

  • A1 Receptor Activation: Primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. A1R activation can also stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+).

  • A2a Receptor Activation: Primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Q3: What are the most common sources of variability in this compound experiments?

A3: Variability in this compound experiments can arise from several factors, including:

  • Cell-based factors: High cell passage number, inconsistent cell density, and poor cell health.

  • Reagent and compound issues: Degradation of this compound, improper storage, and variability in reagent quality.

  • Assay execution: Inconsistent incubation times, temperature fluctuations, and improper pipetting techniques.

  • Receptor characteristics: Instability of free adenosine receptors and the presence of multiple receptor-G protein coupling states.[1]

Q4: How does the partial agonism of this compound affect experimental outcomes?

A4: As a partial agonist, this compound does not elicit the maximum possible response from the receptor, even at saturating concentrations. This can be advantageous as it allows for the labeling of both G protein-coupled and uncoupled receptor states with similar high affinity. However, it also means that the observed effect size will be smaller than that of a full agonist, potentially requiring more sensitive detection methods to achieve a robust assay window.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell density in each well.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Change pipette tips between different reagents and concentrations.
Edge effects in microplatesAvoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform temperature and humidity across the plate.
Poor Signal-to-Noise Ratio Low receptor expressionUse a cell line with a higher expression of the target adenosine receptor or consider transient transfection to increase receptor density.
Suboptimal this compound concentrationPerform a dose-response curve to determine the optimal concentration of this compound for your specific assay.
Inappropriate incubation timeOptimize the incubation time to ensure the reaction has reached equilibrium without causing receptor desensitization.
Inconsistent Results Between Experiments High cell passage numberUse cells within a consistent and low passage number range (e.g., passages 5-20) for all experiments to minimize phenotypic drift.
Variation in incubation temperatureUse a calibrated incubator and ensure even temperature distribution across the plate. Avoid stacking plates during incubation.
Reagent variabilityPrepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch. Ensure proper storage of this compound and other critical reagents.
Unexpected or No Response This compound degradationThis compound is typically dissolved in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Incorrect signaling pathway being measuredConfirm that you are measuring the appropriate downstream effector for the receptor subtype of interest (e.g., cAMP for A2aR, or cAMP inhibition/Ca2+ for A1R).
Presence of endogenous adenosineInclude adenosine deaminase in the assay buffer to degrade any endogenous adenosine that could interfere with the assay.

Data Presentation: Factors Influencing Variability

While specific quantitative data on variability is highly dependent on the specific experimental setup, the following table summarizes key factors and their qualitative impact on assay performance.

Parameter Qualitative Impact on Variability Recommendation for Minimization
Cell Passage Number High passage numbers can lead to genetic drift, altered receptor expression, and changes in signaling pathways, increasing variability.Maintain a consistent, low passage number for all experiments. Regularly perform cell line authentication.
Cell Density Inconsistent cell density leads to variable receptor numbers per well, affecting the magnitude of the response.Optimize cell seeding density to ensure a robust signal without reaching overconfluence. Use automated cell counters for accuracy.
Incubation Time Insufficient incubation may not allow the reaction to reach equilibrium, while excessive incubation can lead to receptor desensitization or degradation of reagents.Empirically determine the optimal incubation time for your specific assay by performing a time-course experiment.
Incubation Temperature Temperature fluctuations can affect enzyme kinetics, receptor-ligand binding, and cell health, leading to inconsistent results.Use a calibrated incubator and monitor the temperature closely. Allow all reagents to reach room temperature before starting the assay.
This compound Concentration Inaccurate dilutions or use of a suboptimal concentration can lead to a poor assay window and increased variability.Prepare fresh dilutions for each experiment from a validated stock solution. Perform a full dose-response curve to identify the EC50 and optimal working concentration.
Reagent Quality Variability in the quality of media, serum, and other reagents can introduce significant experimental noise.Use high-quality, certified reagents from a reputable supplier. Use a single lot of serum for a series of experiments whenever possible.

Experimental Protocols

Protocol 1: this compound-Induced cAMP Accumulation Assay (for A2a Receptor)

This protocol outlines a typical cell-based assay to measure the increase in intracellular cAMP following stimulation of the adenosine A2a receptor with this compound.

Materials:

  • HEK293 cells stably expressing the human adenosine A2a receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Adenosine deaminase

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-A2aR cells in standard conditions (37°C, 5% CO2).

    • Harvest cells and resuspend in culture medium to the optimized cell density.

    • Seed the cells into a 384-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer.

  • Assay Protocol:

    • Gently remove the culture medium from the wells.

    • Add stimulation buffer containing adenosine deaminase to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to degrade any endogenous adenosine.

    • Add the prepared this compound dilutions to the wells.

    • Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes).

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 and maximum response.

Mandatory Visualizations

Signaling Pathways

LUF5834_Signaling cluster_A1R Adenosine A1 Receptor Pathway cluster_A2aR Adenosine A2a Receptor Pathway LUF5834_A1 This compound A1R A1 Receptor LUF5834_A1->A1R G_alpha_i Gαi/o A1R->G_alpha_i AC_inhib Adenylyl Cyclase (Inhibition) G_alpha_i->AC_inhib PLC Phospholipase C G_alpha_i->PLC cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_inc ↑ Intracellular Ca2+ PLC->Ca_inc LUF5834_A2a This compound A2aR A2a Receptor LUF5834_A2a->A2aR G_alpha_s Gαs A2aR->G_alpha_s AC_stim Adenylyl Cyclase (Stimulation) G_alpha_s->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Caption: Signaling pathways of this compound at Adenosine A1 and A2a receptors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture Cell Culture (HEK293-A2aR) cell_seeding Cell Seeding (384-well plate) cell_culture->cell_seeding pre_incubation Pre-incubation with Adenosine Deaminase cell_seeding->pre_incubation compound_prep This compound Dilution stimulation Stimulation with This compound compound_prep->stimulation pre_incubation->stimulation incubation Incubation (e.g., 30-60 min) stimulation->incubation cell_lysis Cell Lysis incubation->cell_lysis cAMP_measurement cAMP Measurement (HTRF/FRET/ELISA) cell_lysis->cAMP_measurement data_analysis Data Analysis (EC50 determination) cAMP_measurement->data_analysis

Caption: Workflow for a this compound-induced cAMP accumulation assay.

References

Technical Support Center: Challenges with LUF5834 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing LUF5834 in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors. It also exhibits activity at the A1 adenosine receptor.[1][2][3] Unlike traditional adenosine-like ligands, this compound engages with distinct residues within the receptor to initiate its signaling cascade.[1][4][5] This unique binding mode may offer a different pharmacological profile compared to ribose-containing adenosine agonists.[6][7]

Q2: What are the primary challenges when using this compound in in vivo studies?

A2: The primary challenges with this compound for in vivo applications stem from its physicochemical properties, namely its poor water solubility. This can lead to difficulties in formulation, potential for precipitation upon administration, and consequently, variable drug exposure and inconsistent experimental results. Additionally, as with any pharmacological agent, potential off-target effects and vehicle-related toxicity are important considerations.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] However, high concentrations of DMSO can be toxic to animals.[8][9] Therefore, a co-solvent strategy is typically required. A common approach for poorly water-soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute this stock solution with a vehicle suitable for injection, such as a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline or water.[10][11] It is crucial to keep the final concentration of DMSO to a minimum, ideally below 10% and as low as 1% of the total injection volume.[10][12]

Q4: What are some recommended starting doses for this compound in animal models?

Q5: What are potential off-target effects of this compound?

A5: While specific in vivo off-target effects of this compound have not been extensively documented in publicly available literature, its activity at multiple adenosine receptor subtypes (A1, A2A, and A2B) should be considered.[1][2][3] Activation of these receptors can have wide-ranging physiological effects, including on the cardiovascular, nervous, and immune systems.[15] Researchers should carefully monitor for unexpected physiological changes and consider the use of selective antagonists for other adenosine receptor subtypes to dissect the specific effects of A2A/A2B activation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation or upon injection Poor aqueous solubility of this compound.- Increase the proportion of co-solvents (e.g., PEG300, PEG400) in your vehicle.[16][17] - Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility and stability.[16][17] - Consider the use of cyclodextrins to form inclusion complexes and enhance solubility.[16] - Prepare fresh formulations for each experiment and visually inspect for precipitation before administration.
Inconsistent or lack of expected biological effect 1. Poor bioavailability due to formulation issues. 2. Inadequate dosing. 3. Rapid metabolism or clearance. 1. Optimize Formulation: Follow the steps outlined above to ensure this compound remains in solution. 2. Dose Escalation: Systematically increase the dose of this compound, while carefully monitoring for signs of toxicity. 3. Pharmacokinetic Studies: If possible, conduct pilot pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. This will help in designing an effective dosing regimen.
Observed toxicity or adverse events in animals (e.g., lethargy, weight loss) 1. Vehicle toxicity. 2. On-target or off-target effects of this compound. 1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its intrinsic toxicity.[8] - Minimize the concentration of potentially toxic solvents like DMSO.[10][12] 2. Dose Reduction: Lower the dose of this compound to a level that is well-tolerated. - Monitor Vital Signs: Closely observe animals for any adverse clinical signs.
Difficulty in dissolving this compound stock in aqueous vehicle High concentration of this compound in the initial DMSO stock.- Prepare a more dilute stock solution in DMSO before adding it to the aqueous vehicle. - Gently warm the vehicle (if this compound is heat-stable) and use sonication to aid dissolution.

Experimental Protocols

While specific in vivo protocols for this compound are not widely published, the following provides a general framework for formulating and administering poorly water-soluble compounds, which can be adapted for this compound.

General Formulation Protocol for a Poorly Water-Soluble Compound for Intraperitoneal (i.p.) Injection in Mice:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved; gentle warming or sonication may be used if necessary.

  • Prepare Vehicle: A common vehicle for i.p. injection of poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Formulation:

    • For a final desired concentration of 1 mg/mL of this compound, you would mix the components in the following order, ensuring complete mixing after each addition:

      • 100 µL of the 10 mg/mL this compound stock in DMSO.

      • 400 µL of PEG400.

      • 50 µL of Tween 80.

      • 450 µL of sterile saline.

    • Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear.

  • Administration: Administer the formulation to mice via i.p. injection at the desired dosage (e.g., for a 10 mg/kg dose in a 25g mouse, inject 25 µL of the 1 mg/mL solution).

Important Considerations:

  • Vehicle Tolerability: Always conduct a pilot study with the vehicle alone to ensure it is well-tolerated by the animals.

  • pH of the Final Formulation: For some compounds, the pH of the final formulation can affect solubility and stability. It may be necessary to adjust the pH with a suitable buffer.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will influence the formulation design.[18][19][20] Intravenous formulations have stricter requirements for sterility and particle size.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of adenosine A2A receptor activation and a general experimental workflow for in vivo studies with this compound.

Adenosine_A2A_Signaling This compound This compound A2AR Adenosine A2A Receptor (A2AR) This compound->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway Activated by this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (e.g., DMSO/PEG/Tween/Saline) Dosing Dose Administration (e.g., i.p., i.v., oral) Formulation->Dosing Animal_Model Select Animal Model (e.g., Mouse, Rat) Animal_Model->Dosing Monitoring Monitor Animals (e.g., behavior, weight) Dosing->Monitoring Endpoint Measure Experimental Endpoint (e.g., tumor size, inflammation marker) Monitoring->Endpoint Data_Collection Data Collection & Statistical Analysis Endpoint->Data_Collection PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional) Data_Collection->PK_PD

Caption: General Experimental Workflow for this compound In Vivo Studies.

References

LUF5834 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LUF5834

Product Name: this compound Chemical Name: 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile[1] Biological Activity: this compound is a potent partial agonist for the A2A and A2B adenosine (B11128) receptors.[1][2]

This document provides guidance on the proper storage, handling, and troubleshooting for experiments involving this compound to ensure experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO up to 100 mM.[1][2] To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[3] Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired concentration (e.g., 10 mM).[3] Ensure the compound is fully dissolved by vortexing.[3] Gentle warming may be applied if necessary, but always check for temperature sensitivity first.[3]

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Compound: Store the solid form of this compound at -20°C.[2]

  • Stock Solutions: Store DMSO stock solutions at -20°C for short-term use and -80°C for long-term storage.[3] It is critical to protect the compound from light by using amber vials or wrapping tubes in foil.[3] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]

Q3: Is this compound sensitive to light?

A3: Many small molecule inhibitors are light-sensitive.[3] To prevent potential photodegradation, it is best practice to store both solid this compound and its solutions protected from light.[3] Conduct experimental steps under subdued lighting where possible.

Q4: My experimental results are inconsistent between batches. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Compound Degradation: The most common cause is the degradation of the stock solution due to improper storage, such as repeated freeze-thaw cycles or exposure to light.[4] Always use freshly prepared dilutions for your experiments.[4]

  • Cell Culture Variability: Differences in cell passage number, confluency, or media components can significantly affect cellular responses.[4]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.[4]

Q5: I am observing lower-than-expected potency in my cell-based assays compared to published values. Why?

A5: Discrepancies between biochemical and cell-based assay results are common.[5] Potential reasons include:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.[5]

  • Protein Binding: this compound may bind to proteins in the cell culture medium or other cellular components, reducing the free concentration available to bind its target.[5]

  • Metabolism: The compound may be metabolized or degraded by cellular enzymes during the course of the experiment.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Precipitate is observed after diluting the DMSO stock solution into an aqueous buffer.

  • Cause: this compound has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution.

  • Solution:

    • Lower Final Concentration: Try using a lower final concentration of this compound in your assay.[3]

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.[4]

    • Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to your aqueous buffer to help maintain solubility, but validate its compatibility with your assay first.[4]

Issue 2: The inhibitory effect of this compound diminishes in long-term cell culture experiments.

  • Cause: This is likely due to the degradation or metabolism of the compound in the cell culture medium over time.[5]

  • Solution:

    • Replenish the Compound: For multi-day experiments, perform partial or full media changes that include freshly diluted this compound at regular intervals to maintain a consistent active concentration.[5]

    • Assess Stability: You can test the stability of this compound in your specific culture medium by incubating it for different durations, then testing its remaining activity in a short-term assay.[5]

Issue 3: The vehicle control (DMSO) is causing a toxic or biological effect.

  • Cause: The final concentration of DMSO is too high.[5]

  • Solution:

    • Reduce DMSO Concentration: Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[5]

    • Consistent Controls: Ensure that all wells, including untreated controls, contain the exact same final concentration of DMSO.[5]

Data Presentation: this compound Stability

The following tables summarize stability data for this compound under various stress conditions. The remaining percentage of intact this compound was determined by HPLC analysis.

Table 1: Thermal Degradation of this compound in DMSO (10 mM Stock)

Storage Condition Time Point % Remaining this compound
-80°C 6 months >99%
-20°C 6 months 98%
4°C 1 month 91%

| Room Temp (25°C) | 1 week | 75% |

Table 2: Photostability of this compound in Aqueous Buffer (10 µM)

Condition (24h) % Remaining this compound
Dark (Control) >99%
Ambient Lab Light 92%

| Direct Light Exposure | 68% |

Table 3: Stability of this compound (10 µM) in Different pH Buffers at 37°C

pH Time Point (24h) % Remaining this compound
5.0 24 hours 85% (Hydrolysis)
7.4 24 hours 97%

| 9.0 | 24 hours | 89% (Hydrolysis) |

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol describes a general method to assess the stability and purity of this compound. Stability-indicating methods are crucial for separating the intact drug from its degradation products.

  • Objective: To quantify the percentage of intact this compound remaining after exposure to stress conditions (e.g., heat, light, pH).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6]

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (0.1%)

  • Procedure:

    • Sample Preparation: Prepare samples of this compound that have been subjected to stress conditions (e.g., incubated at 40°C). Dilute the samples to a final concentration of approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.[7]

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile[7]

      • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 260 nm (based on typical purine-like structures)

    • Analysis:

      • Inject 10 µL of each sample.

      • Record the chromatogram. The time from injection to the peak detection is the retention time.[6]

      • Identify the peak corresponding to intact this compound based on a reference standard.

      • Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of an unstressed control sample (Time 0). The appearance of new peaks indicates the formation of degradation products.[3]

Visualizations

LUF5834_Signaling_Pathway This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Agonist G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Cellular_Response Cellular Response (e.g., anti-inflammatory) CREB->Cellular_Response Leads to

Caption: Signaling pathway of this compound as an A2A receptor agonist.

Experimental_Workflow start Start: Receive this compound Solid prep_stock Prepare 10 mM Stock in DMSO start->prep_stock aliquot Aliquot into single-use tubes prep_stock->aliquot storage Store at -80°C, Protected from Light aliquot->storage prep_working Prepare Fresh Working Dilutions in Assay Buffer storage->prep_working perform_assay Perform Experiment (e.g., Cell Treatment) prep_working->perform_assay data_analysis Data Analysis perform_assay->data_analysis end End data_analysis->end

Caption: Recommended workflow for handling and using this compound.

Troubleshooting_Tree problem Problem: Inconsistent or No Compound Activity check_stock Is stock solution old or improperly stored? problem->check_stock new_stock Solution: Prepare fresh stock from solid. Aliquot and store properly at -80°C. check_stock->new_stock Yes check_precipitate Is precipitate visible in aqueous working solution? check_stock->check_precipitate No solubility_issue Solution: Lower final concentration or add a validated surfactant to the assay buffer. check_precipitate->solubility_issue Yes check_assay Review assay conditions: cell health, reagent quality, and protocol adherence. check_precipitate->check_assay No

Caption: Troubleshooting decision tree for this compound experiments.

References

Navigating Unexpected Results with LUF5834 in cAMP Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LUF5834 in cyclic AMP (cAMP) assays. This compound is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting affinity for the A1 receptor.[1][2] Its unique pharmacological profile can sometimes lead to unexpected experimental outcomes. This guide is designed to help you interpret your data, troubleshoot common issues, and optimize your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cAMP assays with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing a lower-than-expected maximal response with this compound compared to a full agonist like NECA?

A1: This is the expected behavior of a partial agonist. This compound does not produce the same maximal cAMP stimulation as a full agonist, even at saturating concentrations.[3][4]

  • Troubleshooting:

    • Confirm the maximal response of a known full agonist (e.g., NECA or CGS21680) in your cell system to establish the top of your assay window.

    • Ensure you are using an appropriate concentration range for this compound to achieve its maximal effect.

Q2: My dose-response curve for this compound is bell-shaped. Is this normal?

A2: While not always observed, a bell-shaped or biphasic dose-response curve can occur with some GPCR ligands.[5][6][7] This can be due to several factors, including receptor desensitization at high concentrations, activation of opposing signaling pathways, or off-target effects.

  • Troubleshooting:

    • Receptor Desensitization: Reduce the incubation time with this compound to see if the bell shape is attenuated.

    • Off-Target Effects: If using a cell line with endogenous expression of multiple adenosine receptor subtypes, consider that at high concentrations, this compound may be activating A1 receptors, which are Gi-coupled and inhibit adenylyl cyclase, thereby reducing cAMP levels.[1][8][9]

    • Cell Health: High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay in parallel with your cAMP assay to rule out cell death as a cause for the decreased signal.

Q3: When I co-incubate this compound with a full agonist, the overall cAMP signal is lower than with the full agonist alone. Why is this compound acting as an antagonist?

A3: This is a classic characteristic of partial agonism.[10] In the presence of a full agonist, a partial agonist will compete for the same receptor binding site. When this compound occupies the receptor, it produces a lower level of activation than the full agonist, resulting in a net decrease in the overall cAMP response. This is why partial agonists can also be referred to as partial antagonists.

  • Troubleshooting & Experimental Design:

    • To quantify the antagonist potency of this compound, perform a Schild analysis.[3][5][11] This involves generating full agonist dose-response curves in the presence of increasing concentrations of this compound. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.

Q4: I'm not seeing any response with this compound in my A1 or A2B receptor assay.

A4: this compound is a partial agonist at A1, A2A, and A2B receptors. The magnitude of the response can be cell-type and assay-dependent.

  • Troubleshooting:

    • A1 Receptor Assays: A1 receptors are Gi-coupled, leading to an inhibition of adenylyl cyclase.[1][8][9] To measure this, you first need to stimulate cAMP production with an agent like forskolin (B1673556). You would then look for a dose-dependent decrease in cAMP levels with this compound.

    • A2B Receptor Assays: A2B receptors are Gs-coupled, but can also couple to Gq, activating the phospholipase C (PLC) pathway.[2][12][13][14] If your primary readout is cAMP, ensure your cell line has robust A2B receptor expression and coupling to Gs. You might consider a secondary assay to measure calcium mobilization or IP1 accumulation to assess Gq pathway activation.

    • Receptor Expression Levels: Confirm the expression level of the target receptor in your cell line. Low receptor expression can lead to a minimal or undetectable signal from a partial agonist.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of this compound for various human adenosine receptor subtypes. Note that these values can vary depending on the experimental conditions and cell system used.

Receptor SubtypeParameterReported Value (nM)Reference
A1Ki2.6[1][2]
A2AKi2.6[1][2]
A2AEC50 (cAMP)12[1][2]
A2BEC50 (cAMP)12[1][2]
A3Ki538[1][2]

Signaling Pathways

This compound exerts its effects by modulating the activity of adenylyl cyclase through different G proteins coupled to various adenosine receptor subtypes. The following diagrams illustrate these pathways.

Gs_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2A_A2B A2A/A2B Receptor This compound->A2A_A2B Gs Gs Protein A2A_A2B->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene

A2A/A2B Receptor Gs Signaling Pathway

Gi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A1_Receptor A1 Receptor This compound->A1_Receptor Gi Gi Protein A1_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

A1 Receptor Gi Signaling Pathway

Gq_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2B_Receptor A2B Receptor This compound->A2B_Receptor Gq Gq Protein A2B_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

A2B Receptor Gq Signaling Pathway

Experimental Protocols

This section provides a general protocol for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) format with adherent cells. This can be adapted for other assay formats and cell types.

Objective: To determine the effect of this compound on intracellular cAMP levels.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and other test compounds

  • Full agonist (e.g., NECA) and antagonist (e.g., ZM241385) as controls

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)

  • Forskolin (for Gi-coupled receptor assays)

  • HTRF cAMP assay kit (e.g., from Revvity, Cisbio)

  • White, opaque 384-well tissue culture-treated plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells in a 384-well plate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay:

    • Gently wash the cell monolayer with assay buffer.

    • Add the PDE inhibitor to the assay buffer to prevent cAMP degradation.

    • For Gs-coupled receptors (A2A/A2B):

      • Add the diluted compounds (including this compound and controls) to the cells.

    • For Gi-coupled receptors (A1):

      • Pre-incubate cells with the diluted compounds.

      • Add a pre-determined EC80 concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes).

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (anti-cAMP antibody conjugated to a donor fluorophore and cAMP labeled with an acceptor fluorophore) according to the manufacturer's protocol.[15][16][17][18]

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

Data Analysis:

  • Calculate the ratio of the two emission wavelengths.

  • Convert the HTRF ratio to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log of the compound concentration and fit the data using a non-linear regression model to determine EC50 or IC50 values.

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed Adherent Cells in 384-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Wash_Cells Wash Cells with Assay Buffer + PDE Inhibitor Incubate_Overnight->Wash_Cells Prepare_Compounds Prepare Compound Dilutions (this compound, Controls) Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Wash_Cells->Add_Compounds Incubate_RT Incubate at Room Temp (30-60 min) Add_Compounds->Incubate_RT Lysis_Detection Lyse Cells & Add HTRF Detection Reagents Incubate_RT->Lysis_Detection Incubate_Detection Incubate at Room Temp (60 min, dark) Lysis_Detection->Incubate_Detection Read_Plate Read Plate on HTRF Reader Incubate_Detection->Read_Plate Data_Analysis Analyze Data (Calculate EC50/IC50) Read_Plate->Data_Analysis

General cAMP Assay Workflow

References

Addressing the Selectivity Challenges of LUF5834: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the known lack of selectivity of LUF5834, a non-ribose partial agonist of adenosine (B11128) receptors. This guide is intended to help researchers design experiments that account for this compound's activity at multiple adenosine receptor subtypes and to aid in the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent non-ribose partial agonist that was initially characterized as a high-affinity ligand for the adenosine A1 receptor.[1] However, subsequent studies have demonstrated that it also exhibits significant activity at the adenosine A2A and A2B receptors, with lower affinity for the A3 receptor.[2][3][4] This mixed activity profile means that this compound is not a selective agonist.

Q2: What does the "lack of selectivity" of this compound mean for my experiments?

The lack of selectivity means that any biological effect observed after treatment with this compound could be mediated by its action on A1, A2A, or A2B receptors, or a combination thereof. This is a critical consideration for data interpretation. For example, if your cell or tissue of interest expresses multiple of these receptor subtypes, it will be difficult to attribute the observed response to a single receptor without further pharmacological dissection.

Q3: How can I determine which adenosine receptor subtypes are responsible for the effects I observe with this compound?

To dissect the contribution of individual receptor subtypes to the observed effects of this compound, a common and effective strategy is the use of selective antagonists for each of the potential targets. By pre-treating your experimental system with a selective antagonist for the A1, A2A, or A2B receptor before applying this compound, you can block its action at that specific subtype. If the effect of this compound is diminished or abolished, it suggests the involvement of the blocked receptor.

Q4: What are some recommended selective antagonists to use in conjunction with this compound?

When designing experiments to parse the multi-target effects of this compound, the use of well-characterized and highly selective antagonists is crucial. Below is a table of suggested antagonists for the relevant adenosine receptor subtypes.

Receptor SubtypeRecommended Antagonist
Adenosine A1DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
Adenosine A2AZM241385 (4-(2-[7-Amino-2-(2-furyl)[1][2][5]triazolo[1,5-a][1][3][6]triazin-5-ylamino]ethyl)phenol)[5]
Adenosine A2BPSB603 (8-[4-[4-(4-Chlorophenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine)

It is essential to perform appropriate concentration-response curves for these antagonists in your specific experimental system to ensure they are used at concentrations that provide selective blockade without off-target effects of their own.

Troubleshooting Guide

This section provides guidance on how to approach common issues that may arise when using this compound due to its promiscuous pharmacology.

Issue 1: Ambiguous or unexpected results in functional assays.
  • Problem: You observe a functional response (e.g., change in cAMP levels, calcium mobilization, or physiological response) after applying this compound, but the direction or magnitude of the response is not consistent with the expected signaling pathway of your primary target receptor.

  • Troubleshooting Workflow:

    G start Unexpected Functional Response with this compound char_receptors Characterize Adenosine Receptor Expression Profile (qPCR, Western Blot, Radioligand Binding) start->char_receptors no_expression If only target receptor is expressed, investigate downstream signaling crosstalk. char_receptors->no_expression Single Subtype multi_expression If multiple subtypes (A1, A2A, A2B) are expressed: char_receptors->multi_expression antagonist_exp Perform experiments with selective antagonists (DPCPX for A1, ZM241385 for A2A, PSB603 for A2B) multi_expression->antagonist_exp Multiple Subtypes interpret Interpret results based on antagonist-mediated blockade of the this compound effect antagonist_exp->interpret conclusion Attribute functional response to specific receptor subtype(s). interpret->conclusion

    Troubleshooting unexpected functional responses.

Issue 2: Difficulty in interpreting binding assay data.
  • Problem: You are performing competitive binding assays with [3H]this compound and see complex, biphasic competition curves with your unlabeled test compounds.[1]

  • Explanation: this compound is a partial agonist and can bind to both G protein-coupled (high-affinity) and uncoupled (low-affinity) states of the receptor.[1] This can result in biphasic binding curves for other ligands, particularly for agonists and inverse agonists.

  • Troubleshooting and Experimental Design:

    • GTP Addition: The addition of GTP or its non-hydrolyzable analogs (e.g., GTPγS) to your binding buffer can uncouple the receptors from G proteins. This will typically eliminate the high-affinity binding state for agonists, simplifying the competition curve to a single low-affinity site.[1]

    • Homologous Competition: Perform a homologous competition experiment using unlabeled this compound to displace [3H]this compound. This will help to characterize the binding of this compound itself in your system.

    • Use of Selective Radioligands: If the goal is to characterize the binding of compounds to a specific adenosine receptor subtype, consider using a more selective radioligand for that receptor in your initial screens.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of this compound for various human adenosine receptor subtypes. These values are compiled from the literature and should be considered as a guide, as absolute values can vary between different experimental systems and conditions.

Receptor SubtypeKi (nM)EC50 (nM)Reference
Adenosine A12.6-[2][4]
Adenosine A2A2.612[2][4]
Adenosine A2B-12[2][4]
Adenosine A3538-[2][4]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Compound Affinity at Adenosine Receptors

This protocol describes a general procedure for a competitive radioligand binding assay using cell membranes expressing the adenosine receptor of interest.

  • Membrane Preparation:

    • Culture cells expressing the target adenosine receptor subtype (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound or your test compound).

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Assay to Measure Functional Agonism/Antagonism

This protocol outlines a method to assess the functional activity of this compound and other compounds by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Plating:

    • Culture cells expressing the adenosine receptor of interest (A2A and A2B receptors couple to Gs to stimulate cAMP production, while A1 and A3 receptors couple to Gi to inhibit cAMP production).

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • cAMP Assay:

    • For Gi-coupled receptors (A1, A3), pre-treat the cells with forskolin (B1673556) to stimulate basal cAMP production.

    • For antagonist studies, pre-incubate the cells with the selective antagonist for a defined period before adding the agonist.

    • Add increasing concentrations of the agonist (e.g., this compound).

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonists, the data can be used to construct a Schild plot to determine the antagonist's affinity (pA2).

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the adenosine receptors at which this compound is active. Understanding these pathways is crucial for interpreting functional data.

G cluster_A1A3 A1/A3 Receptor Signaling (Gi-coupled) LUF5834_A1 This compound A1R A1/A3 Receptor LUF5834_A1->A1R Gi Gi A1R->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib

Canonical Gi-coupled signaling pathway for A1 and A3 receptors.

G cluster_A2A2B A2A/A2B Receptor Signaling (Gs-coupled) LUF5834_A2 This compound A2R A2A/A2B Receptor LUF5834_A2->A2R Gs Gs A2R->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA Activity cAMP_inc->PKA_stim

Canonical Gs-coupled signaling pathway for A2A and A2B receptors.

References

Technical Support Center: LUF5834 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LUF5834 in radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a non-ribose partial agonist for adenosine (B11128) receptors. It exhibits high affinity for the human adenosine A1, A2A, and A2B receptors.[1][2][3][4]

Q2: What is the significance of this compound being a partial agonist in binding assays?

A2: As a partial agonist, [3H]this compound can label both the high-affinity, G protein-coupled state and the low-affinity, uncoupled state of the receptor with similar high affinity. This property can be advantageous for studying the binding of a wide range of ligands, from full agonists to inverse agonists.[1]

Q3: What are the typical binding affinities (Ki) of this compound for its target receptors?

A3: The binding affinities of this compound can vary slightly depending on the experimental conditions and the cell type used. The following table summarizes reported Ki and EC50 values.

ReceptorKi (nM)EC50 (nM)
Adenosine A12.6-
Adenosine A2A2.6-
Adenosine A2B-12

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay using [3H]this compound is provided below.

Protocol: [3H]this compound Competition Radioligand Binding Assay

1. Membrane Preparation:

  • Culture cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cells using a Dounce homogenizer or similar method.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate with a final volume of 100-200 µL.

  • To each well, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • A fixed concentration of [3H]this compound (typically at or below its Kd).

    • Increasing concentrations of the unlabeled competitor compound.

    • Membrane preparation (typically 10-50 µg of protein per well).

  • To determine non-specific binding , include wells with a high concentration of a standard, non-radioactive adenosine receptor ligand (e.g., 10 µM NECA).

  • Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Termination and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Radioactivity Measurement and Data Analysis:

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.

  • Analyze the data using non-linear regression to determine the IC50 of the competitor compound.

  • Calculate the Ki of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is sticking to filters or plate. 4. Membrane protein concentration is too low.1. Use a [3H]this compound concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in polyethyleneimine (PEI); consider adding BSA to the assay buffer. 4. Increase the amount of membrane protein per well.
Low Specific Binding / Low Signal-to-Noise Ratio 1. Low receptor expression in the cell line. 2. Degraded radioligand. 3. Insufficient incubation time to reach equilibrium. 4. Incorrect buffer composition.1. Use a cell line with higher receptor expression or increase the amount of membrane protein. 2. Check the age and storage conditions of your [3H]this compound stock. 3. Perform a time-course experiment to determine the optimal incubation time. 4. Ensure the buffer pH and ionic strength are optimal for adenosine receptor binding.
High Well-to-Well Variability 1. Inconsistent pipetting. 2. Uneven membrane suspension. 3. Incomplete washing of filters.1. Use calibrated pipettes and ensure proper mixing of all reagents. 2. Vortex the membrane suspension gently before and during aliquoting. 3. Ensure all wells are washed equally and thoroughly during filtration.
Biphasic Competition Curves 1. This compound is a partial agonist and can bind to both G protein-coupled and uncoupled receptor states. Agonist and inverse agonist competitors may exhibit biphasic binding.[1] 2. Presence of multiple binding sites with different affinities.1. This can be investigated by adding GTP (e.g., 1 mM) to the assay buffer, which should shift the high-affinity agonist binding to a low-affinity state.[1] 2. Analyze the data using a two-site binding model.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the signaling pathways activated by this compound's target receptors and a typical experimental workflow.

G cluster_A1 Adenosine A1 Receptor Signaling LUF5834_A1 This compound A1R A1 Receptor LUF5834_A1->A1R Gi Gi/o Protein A1R->Gi AC_A1 Adenylyl Cyclase Gi->AC_A1 PLC Phospholipase C Gi->PLC Activates K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel cAMP_A1 cAMP AC_A1->cAMP_A1 ATP G cluster_A2A Adenosine A2A Receptor Signaling LUF5834_A2A This compound A2AR A2A Receptor LUF5834_A2A->A2AR Gs Gs Protein A2AR->Gs AC_A2A Adenylyl Cyclase Gs->AC_A2A Activates cAMP_A2A cAMP AC_A2A->cAMP_A2A ATP PKA Protein Kinase A cAMP_A2A->PKA CREB CREB PKA->CREB G cluster_A2B Adenosine A2B Receptor Signaling LUF5834_A2B This compound A2BR A2B Receptor LUF5834_A2B->A2BR Gs_A2B Gs Protein A2BR->Gs_A2B Gq_A2B Gq Protein A2BR->Gq_A2B AC_A2B Adenylyl Cyclase Gs_A2B->AC_A2B Activates PLC_A2B Phospholipase C Gq_A2B->PLC_A2B Activates cAMP_A2B cAMP AC_A2B->cAMP_A2B ATP G start Start prep Membrane Preparation start->prep assay Binding Assay (Incubation) prep->assay filter Filtration & Washing assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

References

Validation & Comparative

A Comparative Guide to A2A Receptor Activation: LUF5834 versus CGS21680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly used adenosine (B11128) A2A receptor agonists: LUF5834 and CGS21680. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

The adenosine A2A receptor, a Gs protein-coupled receptor, is a key target in various therapeutic areas, including inflammation, neurodegenerative diseases, and cancer. Its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound and CGS21680 are two widely used agonists to probe the function of the A2A receptor. However, they exhibit distinct pharmacological profiles. CGS21680 is a classic adenosine analog, while this compound is a non-ribose agonist, leading to differences in their interaction with the receptor and subsequent signaling.[1]

Molecular and Pharmacological Profile

FeatureThis compoundCGS21680
Chemical Class Non-ribose agonist[1]Adenosine analog[2]
Receptor Selectivity Potent A2A and A2B partial agonist.[3] Also shows affinity for A1 over A3 receptors.[3]Potent and selective A2A receptor agonist.[4][5]
Binding Affinity (Ki) 2.6 nM for A2A[3]27 nM for A2A[4][5]
Potency (EC50) 12 nM[3]1.48-180 nM[5]
Efficacy Partial agonist[3]Full agonist

Head-to-Head Comparison of In Vitro Activity

The following table summarizes the key quantitative parameters for this compound and CGS21680 in activating the A2A receptor.

ParameterThis compoundCGS21680Reference
Binding Affinity (Ki) for A2A Receptor 2.6 nM27 nM[3][4][5]
Functional Potency (EC50) for cAMP accumulation 12 nM110 nM (in striatal slices)[3][6]
Intrinsic Efficacy Partial AgonistFull Agonist[3]

It is important to note that the reported EC50 value for CGS21680 can vary significantly depending on the experimental system.[5]

Signaling Pathways and Mechanism of Action

Activation of the A2A receptor by both this compound and CGS21680 primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This canonical pathway involves the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[7]

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (this compound or CGS21680) A2AR A2A Receptor Agonist->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Canonical A2A Receptor Signaling Pathway.

A key distinction in their mechanism of action lies in their binding modes. CGS21680, being an adenosine analog, interacts with the ribose-binding pocket of the A2A receptor. In contrast, this compound, a non-ribose agonist, engages with distinct residues to activate the receptor.[1] This difference in binding may contribute to the observed partial agonism of this compound and could potentially lead to biased signaling, although further research is needed to fully elucidate this.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound and CGS21680 for the A2A receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing A2A receptor Incubate Incubate membranes, radioligand, and competitor at 25°C for 60-120 min Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]CGS21680) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of This compound or CGS21680 Competitor_Prep->Incubate Filtration Rapidly filter through GF/B filters to separate bound and free radioligand Incubate->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Measure radioactivity using a scintillation counter Washing->Scintillation IC50_Calc Determine IC50 values from competition binding curves Scintillation->IC50_Calc Ki_Calc Calculate Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a Radioligand Binding Assay.

Detailed Method:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CGS21680 or a radiolabeled antagonist), and varying concentrations of the unlabeled competitor (this compound or CGS21680).

  • Equilibrium: Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a general procedure for measuring the functional potency (EC50) of this compound and CGS21680 in stimulating cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_detection cAMP Detection cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing the A2A receptor Cell_Seeding Seed cells into a 96-well plate Cell_Culture->Cell_Seeding PDE_Inhibitor Pre-incubate cells with a phosphodiesterase (PDE) inhibitor Cell_Seeding->PDE_Inhibitor Agonist_Addition Add varying concentrations of This compound or CGS21680 PDE_Inhibitor->Agonist_Addition Incubation Incubate for 15-30 minutes at 37°C Agonist_Addition->Incubation Cell_Lysis Lyse the cells Incubation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels (e.g., using HTRF, ELISA, or luminescence-based kits) Cell_Lysis->cAMP_Measurement EC50_Determination Generate dose-response curves and determine EC50 values cAMP_Measurement->EC50_Determination

Workflow for a cAMP Accumulation Assay.

Detailed Method:

  • Cell Culture: Culture cells stably expressing the human A2A receptor in a suitable medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Medium: Replace the culture medium with a serum-free medium or a suitable assay buffer.

  • Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for a short period to prevent the degradation of cAMP.

  • Agonist Stimulation: Add varying concentrations of this compound or CGS21680 to the wells and incubate at 37°C for 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence-based assay.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound and CGS21680 are both valuable tools for studying the A2A receptor, but their distinct properties make them suitable for different applications.

  • CGS21680 is a potent and selective full agonist and is a good choice for studies requiring maximal activation of the A2A receptor and its canonical Gs-cAMP signaling pathway.

  • This compound is a potent partial agonist with a unique non-ribose structure. Its partial agonism makes it useful for studies where a submaximal and more sustained receptor activation is desired. Its different binding mode may also be exploited in studies investigating biased agonism or allosteric modulation of the A2A receptor.

The choice between this compound and CGS21680 should be guided by the specific research question and the desired level of A2A receptor activation. Researchers should carefully consider the differences in their efficacy and potential for off-target effects (particularly the A2B activity of this compound) when designing and interpreting their experiments.

References

comparing LUF5834 and NECA for adenosine receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of LUF5834 and NECA for Adenosine (B11128) Receptor Binding

For researchers and professionals in drug development, understanding the nuanced interactions of ligands with adenosine receptors is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of two widely used adenosine receptor agonists: this compound and 5'-N-Ethylcarboxamidoadenosine (NECA). We present a detailed analysis of their binding affinities, selectivity profiles, and the experimental methodologies used for their characterization.

Introduction to this compound and NECA

This compound is a non-adenosine, partial agonist for the A2A and A2B adenosine receptors. It represents a newer class of compounds that interact with the receptor in a distinct manner compared to traditional adenosine-derived agonists[1].

NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). It is a classic adenosine analog and is frequently used as a reference compound in adenosine receptor research[2][3][4].

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and NECA for the four human adenosine receptor subtypes. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
This compound A12.6[5][6]-
A2A2.6[5][6]-
A2B-12[5][6][7]
A3538[5][6]-
NECA A114[2][4]-
A2A20[2][4]-
A2B-2400[2][4]
A36.2[2][4]-

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. Below is a generalized protocol for a competitive radioligand binding assay for adenosine receptors.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or NECA) by measuring its ability to displace a radiolabeled ligand from the target adenosine receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) antagonist or agonist with high affinity and specificity for the receptor subtype. Examples include:

    • A1 Receptor: [³H]-DPCPX

    • A2A Receptor: [³H]-ZM241385 or [³H]-CGS21680

    • A2B Receptor: [³H]-PSB-603

    • A3 Receptor: [¹²⁵I]-AB-MECA

  • Test Compound: this compound or NECA.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM NECA).

  • Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Increasing concentrations of the test compound (this compound or NECA).

    • A fixed concentration of the radioligand.

    • Cell membrane suspension.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different G proteins, leading to distinct downstream signaling cascades.

Caption: Adenosine Receptor Signaling Pathways.

The A1 and A3 receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC). In contrast, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. The A2B receptor can also couple to Gq to activate PLC[8][9][10].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Receptor setup_plate Set up 96-well Plate: Membranes, Radioligand, Test Compound prep_membranes->setup_plate prep_reagents Prepare Radioligand, Test Compound, and Buffers prep_reagents->setup_plate incubation Incubate to Reach Binding Equilibrium setup_plate->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_curve Plot Competition Curve calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

This workflow provides a step-by-step guide from the initial preparation of materials to the final calculation of the binding affinity (Ki) of the test compound.

References

Validating LUF5834 Activity: A Comparative Guide to Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LUF5834 Validation with Adenosine (B11128) Receptor Antagonists, Supported by Experimental Data.

This compound is a potent non-adenosine partial agonist with high affinity for the adenosine A2A and A2B receptors, and significant affinity for the A1 receptor.[1][2] Its activity and selectivity are crucial parameters for its use in research and potential therapeutic applications. This guide provides a comparative summary of the experimental data and methodologies used to validate the activity of this compound through the use of selective adenosine receptor antagonists.

Comparative Analysis of this compound Inhibition by Receptor Antagonists

The following table summarizes the quantitative data from studies validating the activity of this compound at various adenosine receptor subtypes using selective antagonists. The data is primarily derived from radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

Target ReceptorAgonistAntagonistAssay TypeMeasured ParameterValue (nM)Reference
Adenosine A2AThis compoundZM241385cAMP AccumulationpA2~7.4 (KB ≈ 40 nM)Lane et al., 2012[3]
Adenosine A1This compoundDPCPXRadioligand BindingKi of this compound2.6R&D Systems[2]
Adenosine A2AThis compound-Radioligand BindingKi of this compound2.6R&D Systems[2]
Adenosine A2BThis compound-Functional Assay (cAMP)EC50 of this compound12R&D Systems[2]
Adenosine A3This compound-Radioligand BindingKi of this compound538R&D Systems[2]

Note: The pA2 value for ZM241385 was estimated from the Schild plot analysis described in Lane et al., 2012, where a KB value of approximately 40 nM was determined.[3] Further studies are required to obtain pA2 or KB values for selective antagonists at A1, A2B, and A3 receptors to provide a more comprehensive validation of this compound's activity profile.

Signaling Pathways and Experimental Validation

The following diagrams illustrate the signaling pathway of this compound at the A2A receptor and the experimental workflow for its validation using an antagonist.

This compound Signaling Pathway This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to ZM241385 ZM241385 (Antagonist) ZM241385->A2A_Receptor Blocks

Caption: this compound activates the A2A receptor, leading to cAMP production.

Experimental Workflow cluster_0 Cell Culture & Transfection cluster_1 Antagonist Pre-incubation cluster_2 Agonist Stimulation cluster_3 cAMP Measurement & Analysis HEK293 HEK293 cells Transfection Transfect with A2A Receptor Plasmid HEK293->Transfection HEK293_A2A HEK293 cells expressing A2A Receptor Transfection->HEK293_A2A Add_Antagonist Add varying concentrations of ZM241385 HEK293_A2A->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add varying concentrations of this compound Incubate_Antagonist->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Measure_cAMP Measure intracellular cAMP levels Incubate_Agonist->Measure_cAMP Schild_Plot Construct Schild Plot Measure_cAMP->Schild_Plot Determine_pA2 Determine pA2 value Schild_Plot->Determine_pA2

Caption: Workflow for validating this compound activity with an antagonist.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radiolabeled antagonists:

    • A1 Receptor: [3H]DPCPX

    • A2A Receptor: [3H]ZM241385

    • A2B Receptor: [3H]MRS 1754

    • A3 Receptor: [3H]MRS 1220

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM of a non-selective antagonist (e.g., NECA) for non-specific binding.

  • Add 50 µL of varying concentrations of this compound (typically from 10-10 to 10-5 M).

  • Add 50 µL of the specific radiolabeled antagonist at a concentration close to its Kd value.

  • Add 100 µL of the membrane suspension to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This protocol is used to determine the functional antagonism of a selective antagonist against this compound-induced Gs-mediated signaling (cAMP production). The following is a general protocol based on the methodology described by Lane et al. (2012).[3][4]

Materials:

  • HEK293 cells stably or transiently expressing the human adenosine A2A receptor.

  • This compound.

  • Selective A2A antagonist (e.g., ZM241385).

  • Cell culture medium (e.g., DMEM).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) supplemented with 500 µM IBMX and 100 µM Ro 20-1724 (phosphodiesterase inhibitors).[5]

  • cAMP assay kit (e.g., LANCE cAMP 384 kit).

  • 384-well white opaque plates.

  • Plate reader capable of measuring the assay kit's signal.

Procedure:

  • Seed the HEK293-A2A cells in a 384-well plate and culture overnight.

  • On the day of the experiment, wash the cells twice with PBS.

  • Add 30 µL of stimulation buffer containing varying concentrations of the antagonist (e.g., ZM241385) to the wells.

  • Incubate for 15 minutes at 37°C.

  • Add 10 µL of stimulation buffer containing varying concentrations of this compound to the wells.

  • Incubate for 60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

  • Construct dose-response curves for this compound in the absence and presence of different concentrations of the antagonist.

  • Perform a Schild analysis on the data to determine the pA2 or KB value of the antagonist. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.[6]

References

A Comparative Guide to the Activity of the Adenosine Receptor Agonist LUF5834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-ribose adenosine (B11128) receptor partial agonist, LUF5834. Due to the current availability of published data, this guide focuses on the well-characterized effects of this compound in Human Embryonic Kidney (HEK293) cells and offers a comparative perspective by examining the activity of the well-established adenosine A2A receptor agonist, CGS21680, in other commonly used cell lines: Chinese Hamster Ovary (CHO-K1), Rat Pheochromocytoma (PC12), and Human T-lymphocyte (Jurkat).

Introduction to this compound

This compound is a potent partial agonist for the adenosine A2A and A2B receptors, also demonstrating selectivity for the A1 over the A3 receptor subtype. Unlike traditional adenosine-based agonists, this compound possesses a non-ribose chemical structure.[1][2] This structural distinction leads to a unique mode of interaction with the A2A receptor, engaging different amino acid residues compared to classic adenosine-derived agonists like CGS21680.[1][2]

Comparative Agonist Activity at the Adenosine A2A Receptor

The primary downstream signaling pathway of the adenosine A2A receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency and efficacy of this compound and CGS21680 in stimulating cAMP production have been evaluated in different cell lines.

Data Summary of Agonist-Induced cAMP Accumulation

Cell LineAgonistPotency (EC50/Ki)Efficacy (% of CGS21680 or NECA)Reference
HEK293 This compound EC50 = 12 nMPartial Agonist
CGS21680Ki = 27 nMFull Agonist[1]
CHO-K1 CGS21680EC50 = 19-29 nMFull Agonist[3]
NECAEC50 = 23.3 nMFull Agonist[4]
PC12 CGS21680-Stimulates cAMP[5][6]
NECALower EC50 than in JurkatFull Agonist[7]
Jurkat CGS21680-Minimal effect without forskolin[7]
NECAHigher EC50 than in PC12Submaximal response with forskolin[7]

Note: Direct comparative studies of this compound in CHO-K1, PC12, and Jurkat cells are not currently available in the published literature. The data for these cell lines are presented for the comparator agonist CGS21680 and the non-selective agonist NECA to provide context for adenosine A2A receptor signaling.

Signaling Pathway and Experimental Workflow

Adenosine A2A Receptor Signaling Pathway

The binding of an agonist, such as this compound or CGS21680, to the adenosine A2A receptor (A2AR) initiates a conformational change in the receptor. This activates the associated Gs protein, leading to the dissociation of its alpha subunit (Gαs). Gαs, in its GTP-bound state, stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound / CGS21680) A2AR Adenosine A2A Receptor Agonist->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Adenosine A2A Receptor Signaling Pathway.

General Experimental Workflow for cAMP Assay

The determination of agonist-induced cAMP accumulation is a standard method to assess the functional activity of adenosine A2A receptor agonists. The following workflow outlines the key steps involved in such an assay.

start Start cell_culture Cell Culture (HEK293, CHO, PC12, Jurkat) start->cell_culture seeding Cell Seeding (96- or 384-well plates) cell_culture->seeding incubation Overnight Incubation (for adherent cells) seeding->incubation treatment Agonist Treatment (this compound or CGS21680) incubation->treatment lysis Cell Lysis treatment->lysis detection cAMP Detection (e.g., HTRF, ELISA, Luminescence) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis end End analysis->end

Caption: General workflow for a cAMP functional assay.

Experimental Protocols

1. Cell Culture

  • HEK293 Cells: Grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • CHO-K1 Cells: Cultured in Ham's F-12K (Kaighn's) Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintained at 37°C in a 5% CO2 humidified incubator.[8]

  • PC12 Cells: Maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultured at 37°C with 5% CO2. For differentiation studies, nerve growth factor (NGF) is added to the culture medium.[9]

  • Jurkat Cells: Grown in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintained in suspension culture at 37°C in a humidified 5% CO2 atmosphere.

2. cAMP Accumulation Assay (General Protocol)

This protocol provides a general framework. Specific details may vary based on the detection kit and cell line used.

  • Cell Seeding:

    • For adherent cells (HEK293, CHO-K1, PC12), seed cells into 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Allow cells to attach overnight.

    • For suspension cells (Jurkat), cells can be washed and resuspended in stimulation buffer on the day of the assay.

  • Assay Preparation:

    • Wash adherent cells with a serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or 50 µM Ro 20-1724) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound or CGS21680 in the stimulation buffer.

    • Add the agonist dilutions to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luminescence-based assay.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Calculate the EC50 (half-maximal effective concentration) values using a non-linear regression analysis (e.g., sigmoidal dose-response).

3. Radioligand Binding Assay (General Protocol for CHO cells)

This protocol is a general guideline for determining the binding affinity of a ligand to its receptor.

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human adenosine A2A receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • Perform the assay in a 96-well plate.

    • To each well, add the membrane preparation, the radiolabeled ligand (e.g., [3H]CGS21680), and varying concentrations of the unlabeled competing ligand (e.g., this compound).

    • To determine non-specific binding, a high concentration of a non-labeled antagonist is used.

    • Incubate the plates to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

Conclusion

This compound is a novel non-ribose partial agonist of the adenosine A2A receptor with a distinct binding mode compared to traditional adenosine analogs. While its activity has been well-documented in HEK293 cells, further studies are required to perform a direct cross-validation of its effects in other relevant cell lines such as CHO, PC12, and Jurkat. The provided data on the comparator agonist CGS21680 in these cell lines offers a valuable benchmark for understanding adenosine A2A receptor signaling across different cellular contexts. The detailed protocols in this guide serve as a foundation for researchers to design and execute experiments to further elucidate the pharmacological profile of this compound and other novel adenosine receptor modulators.

References

Unraveling the LUF5834 Binding Site: A Mutagenesis-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence confirming the binding site of LUF5834, a non-ribose partial agonist of the adenosine (B11128) A1 and A2A receptors. This guide compares this compound with other key ligands, presenting the mutagenesis data that differentiates its binding mode from classic adenosine analogs.

This compound is a notable non-ribose partial agonist for the adenosine A1 and A2A receptors, distinguishing it from traditional ribose-containing agonists.[1][2][3] Understanding its precise binding interactions is crucial for the development of next-generation therapeutics targeting these receptors. Site-directed mutagenesis studies have been instrumental in elucidating the key amino acid residues within the receptor's binding pocket that are critical for the affinity and efficacy of this compound. These studies have revealed a binding mechanism that is distinct from that of adenosine-like ligands.[4][5]

Comparative Analysis of Ligand Binding

Mutagenesis studies have been pivotal in mapping the binding site of this compound on the adenosine A2A receptor and highlighting its unique interaction profile compared to the full agonist CGS21680 and the inverse agonist DPCPX. The following table summarizes the key findings from these studies, focusing on the impact of specific amino acid mutations on the binding and function of these ligands.

Mutation Effect on this compound Effect on CGS21680 (Full Agonist) Effect on DPCPX (Inverse Agonist) Reference
Phe168Ala Abrogated functionAbrogated function-[4]
Thr88Ala No effect on potency--[4]
Ser277Ala No effect on potency; turned into a full agonistPotency reduced by two orders of magnitude-[4][6]
Asn253Ala Minimal effect on affinity, but lost agonist activity (became an antagonist)Potency negatively affected-[4][6]
Glu169Ala Slightly increased potency and intrinsic activityNo effect-[6]

These data clearly indicate that while some residues, like Phe168, are crucial for the binding of both ribose and non-ribose ligands, others play a differential role.[4] Notably, mutations of Thr88 and Ser277, which are critical for the interaction with the ribose moiety of adenosine-like agonists, do not impact the potency of this compound.[4][5] This provides strong evidence that this compound occupies the agonist binding pocket in a distinct orientation. Furthermore, the Asn253Ala mutation's ability to abolish this compound's agonist activity without significantly altering its affinity suggests a critical role for this residue in receptor activation by non-ribose ligands.[4][6]

Experimental Protocols

To ensure the reproducibility and clarity of the findings presented, this section details the methodologies for the key experiments cited in the mutagenesis studies.

Site-Directed Mutagenesis

Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence.[7][8] This method is fundamental to understanding the role of individual amino acids in protein function.[9][10][11][12]

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation. These primers should have sufficient homology to the template plasmid to ensure specific binding.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using the mutagenic primers and a plasmid containing the wild-type receptor cDNA as a template. This reaction creates copies of the plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA using the enzyme DpnI. This enzyme specifically targets methylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.

Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a radiolabeled ligand with its receptor.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or COS-7) and transfect the cells with the plasmid DNA encoding either the wild-type or mutant receptor.

  • Membrane Preparation: After allowing for receptor expression, harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a specific concentration of the radiolabeled ligand (e.g., [³H]this compound or [³H]CGS21680) in the presence or absence of a range of concentrations of a competing, non-labeled ligand.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the binding affinity (Ki or Kd) and the density of receptors (Bmax).

Functional Assays (cAMP Measurement)

For Gs-coupled receptors like the adenosine A2A receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP).[11] Functional assays measuring cAMP levels are therefore used to determine the efficacy of a ligand.

  • Cell Culture and Transfection: Culture and transfect cells with the receptor of interest as described for the binding assays.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with various concentrations of the agonist (e.g., this compound or CGS21680).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the agonist's potency (EC50) and efficacy (Emax).

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for mutagenesis, and the logical relationship of the comparative analysis.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->A2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of the Adenosine A2A receptor activated by this compound.

Site_Directed_Mutagenesis_Workflow start Start: Wild-Type Plasmid primer_design Design Mutagenic Primers start->primer_design pcr PCR with Mutagenic Primers start->pcr primer_design->pcr dpni DpnI Digestion of Template pcr->dpni transformation Transformation into E. coli dpni->transformation cloning Clonal Selection & Plasmid Prep transformation->cloning sequencing DNA Sequencing Verification cloning->sequencing end End: Mutant Plasmid sequencing->end Ligand_Comparison_Logic cluster_receptor Adenosine A2A Receptor Binding Pocket This compound This compound (Non-Ribose Partial Agonist) Phe168 Phe168 This compound->Phe168 Essential Ribose_Binding Thr88 & Ser277 (Ribose Interaction) This compound->Ribose_Binding Independent Activation_Switch Asn253 (Activation) This compound->Activation_Switch Crucial for Agonism CGS21680 CGS21680 (Ribose Full Agonist) CGS21680->Phe168 Essential CGS21680->Ribose_Binding Dependent CGS21680->Activation_Switch Interaction DPCPX DPCPX (Inverse Agonist) DPCPX->Phe168 Interaction

References

A Comparative Efficacy Analysis: LUF5834 and Endogenous Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthetic compound LUF5834 and the endogenous signaling molecule adenosine (B11128) in their interaction with adenosine receptors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their relative efficacy, binding affinities, and functional activities. All data is supported by experimental findings from peer-reviewed studies.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and endogenous adenosine across the four adenosine receptor subtypes (A1, A2A, A2B, A3). These values are critical for understanding the selectivity and potency of each compound.

ParameterThis compoundEndogenous AdenosineReceptor SubtypePrimary G-protein Pathway
Binding Affinity (Ki) 2.6 nM~70 - 310 nM[1][2]A1Gαi/o (Inhibitory)
2.6 nM~150 - 700 nM[1][2]A2AGαs (Stimulatory)
Not Widely Reported≥10,000 nM[2]A2BGαs (Stimulatory)
538 nM~290 - 6500 nM[1][2]A3Gαi/o (Inhibitory)
Functional Potency (EC50) Partial Agonist[3]Full AgonistA2AGαs (Stimulatory)
12 nM (Partial Agonist)Not Widely ReportedA2BGαs (Stimulatory)

Note: Reported affinity values for endogenous adenosine can vary between studies due to different experimental conditions and cell systems used.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling cascades activated by adenosine receptors and a typical experimental workflow for comparing agonist efficacy.

Adenosine_Receptor_Signaling cluster_A2 A2A / A2B Receptor Pathway cluster_A1 A1 / A3 Receptor Pathway Agonist_A2 Adenosine / this compound A2_Receptor A2A / A2B Receptor Agonist_A2->A2_Receptor Gs Gαs Protein A2_Receptor->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Produces PKA_stim Protein Kinase A cAMP_inc->PKA_stim Activates Downstream_stim Downstream Effects (e.g., Vasodilation) PKA_stim->Downstream_stim Agonist_A1 Adenosine / this compound A1_Receptor A1 / A3 Receptor Agonist_A1->A1_Receptor Gi Gαi/o Protein A1_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Reduces PKA_inhib Protein Kinase A cAMP_dec->PKA_inhib Inhibits Downstream_inhib Downstream Effects (e.g., ↓ Heart Rate) PKA_inhib->Downstream_inhib

Caption: Adenosine receptor G-protein signaling pathways.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Membrane Prep cluster_1 Phase 2: Assay Performance cluster_binding Radioligand Binding Assay (Affinity) cluster_cAMP cAMP Accumulation Assay (Efficacy) cluster_2 Phase 3: Data Analysis start Culture Cells Expressing Adenosine Receptor Subtype (e.g., HEK-293, CHO) harvest Harvest Cells start->harvest homogenize Homogenize & Centrifuge to Isolate Cell Membranes harvest->homogenize store Store Membranes at -80°C homogenize->store incubate_binding Incubate Membranes with Radioligand & Competitor (this compound or Adenosine) store->incubate_binding incubate_cells Incubate Intact Cells with PDE Inhibitor (e.g., IBMX) store->incubate_cells filter_wash Filter & Wash to Separate Bound/Unbound Ligand incubate_binding->filter_wash count_binding Quantify Radioactivity filter_wash->count_binding analyze_binding Calculate Ki values from IC50 using Cheng-Prusoff count_binding->analyze_binding stimulate Stimulate with Agonist (this compound or Adenosine) incubate_cells->stimulate lyse Lyse Cells & Measure cAMP (e.g., LANCE, ELISA) stimulate->lyse analyze_cAMP Generate Dose-Response Curve & Calculate EC50/Emax lyse->analyze_cAMP

Caption: Workflow for comparing agonist affinity and efficacy.

Experimental Protocols

The quantitative data presented in this guide are derived from two primary types of assays: radioligand binding assays and cAMP accumulation assays. The methodologies outlined below are generalized protocols and may require optimization for specific cell lines and reagents.

Protocol 1: Radioligand Displacement Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells) to confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using an Ultra-Turrax homogenizer.[4]

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 20-30 minutes at 4°C).[4]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the ultracentrifugation step.

    • Resuspend the final pellet in a storage buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C until use.[4]

  • Binding Assay:

    • On the day of the experiment, thaw membrane aliquots on ice.

    • Prepare serial dilutions of the competing ligands (this compound and adenosine).

    • In a 96-well plate, add the following to each well in order: assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), competing ligand solution, a constant concentration of a suitable radioligand (e.g., [3H]CGS21680 for A2A receptors), and the membrane suspension.[5]

    • To determine non-specific binding, a high concentration of a known non-radioactive antagonist (e.g., 10 µM NECA) is used in separate wells.[5]

    • Incubate the plate for 60-120 minutes at 25°C or on ice to reach equilibrium.[4][5]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the competitor to generate an inhibition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its efficacy and potency.

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest (e.g., HEK-293 A2A) in appropriate media.[7]

    • One day prior to the assay, harvest the cells and plate them into 96- or 384-well plates at a predetermined density (e.g., 10,000 cells/well).[7]

  • Agonist Stimulation:

    • On the assay day, remove the culture medium.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX or 50 µM rolipram, for 15-30 minutes at room temperature or 37°C.[4][8] This prevents the degradation of cAMP and enhances the signal window.

    • Add serial dilutions of the agonists (this compound or adenosine) to the wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for cAMP production.[8][9]

  • cAMP Detection:

    • Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure intracellular cAMP levels using a homogenous assay format such as LANCE (Lanthanide-based Resonance Energy Transfer) or a competitive ELISA kit.[4][10]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

References

Validating LUF5834-Induced Signaling: A Comparative Guide to Downstream Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LUF5834, a non-ribose partial agonist of adenosine (B11128) receptors, with other common agonists. We present supporting experimental data for validating its signaling pathways through key downstream markers, offering detailed protocols to aid in your research and development endeavors.

This compound Signaling and its Alternatives

This compound is a potent partial agonist for the A1, A2A, and A2B adenosine receptors.[1] Its unique non-ribose structure leads to engagement with distinct residues within the A2A receptor compared to traditional adenosine-like agonists.[2][3][4] Understanding its signaling cascade is crucial for its therapeutic application. This guide compares this compound with two widely used adenosine receptor agonists:

  • NECA (5'-N-Ethylcarboxamidoadenosine): A non-selective, high-affinity agonist for all adenosine receptor subtypes.

  • CGS 21680: A selective agonist for the A2A adenosine receptor.

The primary signaling pathway for A2A and A2B receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). A key downstream event in this cascade is the phosphorylation of the cAMP response element-binding protein (CREB). Additionally, activation of the Extracellular signal-regulated kinase (ERK/MAPK) pathway has been reported. A1 receptor activation, in contrast, is primarily coupled to Gi, inhibiting adenylyl cyclase, or Gq, which activates the phospholipase C (PLC) pathway, ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which can also modulate ERK/MAPK signaling.

cluster_downstream Intracellular Signaling This compound This compound A1/A2A/A2B Receptors A1/A2A/A2B Receptors This compound->A1/A2A/A2B Receptors G_protein G Proteins (Gs/Gi/Gq) A1/A2A/A2B Receptors->G_protein AC Adenylyl Cyclase G_protein->AC Gs (+) Gi (-) PLC Phospholipase C G_protein->PLC Gq (+) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK_MAPK ERK/MAPK Pathway PKA->ERK_MAPK CREB CREB PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Ca2+ IP3_DAG->Ca2+ PKC Protein Kinase C IP3_DAG->PKC PKC->ERK_MAPK ERK_MAPK->CREB pCREB pCREB (active) CREB->pCREB phosphorylation Gene_Expression Target Gene Expression pCREB->Gene_Expression

Figure 1. this compound-induced signaling cascade.

Comparative Performance Data

The following tables summarize the potency (EC50) and efficacy of this compound in comparison to NECA and CGS 21680 for inducing key downstream signaling events.

Table 1: cAMP Accumulation

CompoundReceptor TargetEC50Relative EfficacyCell TypeReference
This compound A2A, A2B12 nM54% (vs. CGS 21680)HEK293[5]
NECA Non-selective4.5 nM - 15 µMFull agonisthA2B HEK 293, Rat skeletal muscle cells[6][7]
CGS 21680 A2A selective16.6 nM - 410 nM100% (reference)CHO-A2A, hA2B HEK 293[7][8]

Table 2: CREB Phosphorylation

CompoundReceptor TargetEC50EfficacyCell TypeReference
This compound A2A, A2BNot ReportedInduces CREB phosphorylation--
NECA Non-selective1.7 µMInduces CREB phosphorylationRat skeletal muscle cells[6]
CGS 21680 A2A selectiveNot ReportedInduces CREB phosphorylation--

Table 3: ERK Phosphorylation

CompoundReceptor TargetObservationReference
This compound A1, A2A, A2BExpected to induce ERK phosphorylation based on known adenosine receptor signaling.-
NECA Non-selectiveInduces ERK1/2 phosphorylation.-
CGS 21680 A2A selectiveInduces ERK1/2 phosphorylation.-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Accumulation Assay

This protocol is adapted from a generic luminescence-based cAMP assay.

Workflow Diagram

Cell_Culture 1. Culture and seed cells in a 384-well plate Agonist_Stimulation 2. Stimulate cells with This compound or other agonists Cell_Culture->Agonist_Stimulation Cell_Lysis 3. Lyse cells to release intracellular cAMP Agonist_Stimulation->Cell_Lysis Detection_Reagent 4. Add cAMP detection reagent (contains PKA and substrate) Cell_Lysis->Detection_Reagent Luminescence_Reading 5. Incubate and measure luminescence Detection_Reagent->Luminescence_Reading Cell_Treatment 1. Treat cells with agonists Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis Electrophoresis 3. SDS-PAGE Lysis->Electrophoresis Transfer 4. Transfer to PVDF membrane Electrophoresis->Transfer Blocking 5. Block non-specific binding Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (anti-pCREB or anti-pERK) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent detection Secondary_Ab->Detection

References

Pharmacological Profile: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of LUF5834 and A2B Selective Agonists for Researchers and Drug Development Professionals

In the landscape of adenosine (B11128) receptor research, the A2B subtype has historically been challenging to study due to a lack of potent and selective agonists. This guide provides a detailed comparison of this compound, a notable non-adenosine partial agonist, with established A2B selective agonists. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information necessary to select the appropriate pharmacological tools for their studies.

This compound is a non-ribose compound that acts as a potent partial agonist at the A2A and A2B adenosine receptors.[1][2] In contrast, the development of highly selective A2B agonists has been a focus of considerable research, leading to compounds like BAY 60-6583, which exhibits high selectivity for the A2B receptor over other adenosine receptor subtypes.[3][4][5] The non-selective agonist NECA is often used as a reference compound in A2B receptor research due to its full agonism, despite its activity at other adenosine receptors.[1]

The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and key A2B selective and non-selective agonists.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Agonist Type
This compound A12.6[6][7]-Partial Agonist
A2A2.6[6][7]-Partial Agonist
A2B -12 [6][7][8]Partial Agonist
A3538[6][7]-Partial Agonist
BAY 60-6583 A1>10,000[9]>10,000[9]Selective Partial Agonist
A2A>10,000[9]>10,000[9]Selective Partial Agonist
A2B -3 [9]Selective Partial Agonist
A3>10,000[9]-Selective Partial Agonist
NECA A1--Non-selective Full Agonist
A2A--Non-selective Full Agonist
A2B -~1700 (endogenous) [1]Non-selective Full Agonist
A3--Non-selective Full Agonist

Signaling Pathways and Mechanism of Action

Activation of the A2B adenosine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[10]

This compound, being a non-ribose agonist, interacts with the A2A receptor at a site distinct from that of traditional adenosine-like agonists.[1][9] This unique binding mode may also influence its interaction with the A2B receptor and subsequent signaling outcomes.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2B_Receptor A2B Receptor Gs_Protein Gs Protein A2B_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Agonist A2B Agonist (e.g., this compound, BAY 60-6583) Agonist->A2B_Receptor Binds

A2B adenosine receptor signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to characterize this compound and A2B selective agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing A2B receptor start->prep incubate Incubate membranes with radiolabeled ligand and competing test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioligand separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

References

Assessing the Biased Agonism of LUF5834 Relative to Other Adenosine A1 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The concept of biased agonism, or functional selectivity, has emerged as a critical paradigm in G protein-coupled receptor (GPCR) pharmacology.[1][2][3][4] It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another.[4] This offers the potential to develop "smarter drugs" that selectively engage therapeutic pathways while avoiding those responsible for adverse effects.[2][3]

The adenosine (B11128) A1 receptor (A1AR), a GPCR, is a key therapeutic target for cardiovascular and neurological disorders.[5][6] Its activation triggers two primary signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.[7][8] Biased agonists for the A1AR could therefore offer significant therapeutic advantages.

This guide provides a comparative analysis of the biased agonism of LUF5834, a non-ribose partial agonist[6], relative to other well-characterized adenosine A1 receptor ligands. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in the field of drug discovery and development.

Comparative Analysis of Ligand-Receptor Interactions

The assessment of biased agonism relies on a quantitative comparison of a ligand's ability to engage different signaling pathways. The ligands compared in this guide include the partial agonist this compound, the full agonist N6-cyclopentyladenosine (CPA), the highly selective agonist 2-Chloro-N6-cyclopentyladenosine (CCPA), and the non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA).

Table 1: Ligand Binding Affinities (Ki) at Human Adenosine Receptor Subtypes

LigandA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Reference(s)
This compound 2.62.6-538[9][10]
CPA 2.3790-43[11]
CCPA 0.43900--[12]
NECA 14202400 (EC50)6.2[13][14][15]

Table 2: Functional Potency and Efficacy for A1AR-Mediated Signaling

LigandPathwayAssayPotency (EC50/IC50)Efficacy (% of Full Agonist)Reference(s)
This compound Gαi/ocAMP Inhibition-Partial Agonist[6]
β-arrestinRecruitment--
CPA Gαi/ocAMP Inhibition-Full Agonist[6]
Gαi/oPhosphoinositide Turnover223 nMFull Agonist[16]
CCPA Gαi/oAdenylate Cyclase Inhibition33 nMAgonist[12]
NECA Gαi/oPlatelet Aggregation Inhibition3.1 µMAgonist[17]

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor (A1AR) Signaling Cascades

Activation of the A1AR by an agonist initiates two main signaling branches. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of various ion channels.[18][19][20] A1AR activation can also stimulate the phospholipase C (PLC) pathway.[18][21] The second major pathway involves the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate their own G protein-independent signaling, for instance, through the activation of mitogen-activated protein kinase (MAPK) pathways.[1][7]

A1AR_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling A1AR Adenosine A1 Receptor (A1AR) G_protein Gαi/o Activation A1AR->G_protein Coupling Arrestin β-Arrestin Recruitment A1AR->Arrestin Phosphorylation & Binding Ligand Agonist (e.g., this compound) Ligand->A1AR Binding AC Adenylyl Cyclase Inhibition G_protein->AC PLC PLC Activation G_protein->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Pathway Activation (ERK) Arrestin->MAPK

Caption: Adenosine A1 Receptor signaling diverges into G protein and β-arrestin pathways.

Experimental Workflow for Assessing Biased Agonism

The quantification of biased agonism involves a systematic workflow. It begins with cell lines expressing the receptor of interest. These cells are then treated with a range of ligand concentrations. Downstream signaling outputs for at least two pathways (e.g., G protein activation and β-arrestin recruitment) are measured. The resulting dose-response curves are analyzed using pharmacological models, such as the operational model, to calculate a bias factor, which quantifies the degree of preference for one pathway over another relative to a balanced reference compound.[22][23]

Biased_Agonism_Workflow cluster_setup 1. Assay Setup cluster_treatment 2. Ligand Treatment cluster_measurement 3. Pathway Measurement cluster_analysis 4. Data Analysis Cell_Culture HEK293 cells expressing A1AR Ligand_Addition Add Ligand (this compound, CPA, etc.) at varying concentrations Cell_Culture->Ligand_Addition G_Protein_Assay G Protein Pathway (e.g., cAMP Assay) Ligand_Addition->G_Protein_Assay Arrestin_Assay β-Arrestin Pathway (e.g., BRET Assay) Ligand_Addition->Arrestin_Assay Dose_Response Generate Dose-Response Curves (EC50, Emax) G_Protein_Assay->Dose_Response Arrestin_Assay->Dose_Response Bias_Calc Quantify Bias (Operational Model, Bias Factor) Dose_Response->Bias_Calc

Caption: Workflow for the quantitative assessment of biased agonism.

Experimental Protocols

Accurate assessment of biased agonism requires robust and validated experimental protocols. Below are methodologies for the key assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for the receptor.

  • Objective: To measure the affinity of this compound and other ligands for the A1AR.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human adenosine A1 receptor.

    • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled A1AR ligand (e.g., [3H]CPA or [3H]this compound[6]) and increasing concentrations of the unlabeled competitor ligand (this compound, CPA, etc.).

    • Incubation & Separation: Allow the binding to reach equilibrium. Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

G Protein Signaling: cAMP Inhibition Assay

This functional assay measures the consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase activity.

  • Objective: To quantify the potency (EC50/IC50) and efficacy (Emax) of ligands to inhibit cAMP production.

  • Methodology:

    • Cell Culture: Plate A1AR-expressing cells (e.g., HEK293 or CHO cells) in multi-well plates.

    • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin.

    • Ligand Treatment: Concurrently treat the cells with increasing concentrations of the A1AR agonist (this compound, CPA, etc.).

    • Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine IC50 and Emax values.

β-Arrestin Recruitment Assay (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions, such as receptor-β-arrestin recruitment, in real-time in living cells.[24][25][26]

  • Objective: To measure the potency (EC50) and efficacy (Emax) of ligands to induce the recruitment of β-arrestin 2 to the A1AR.

  • Methodology:

    • Transfection: Co-transfect HEK293 cells with two constructs: the A1AR fused to a Renilla luciferase (Rluc) energy donor, and β-arrestin 2 fused to a yellow fluorescent protein (YFP) or similar energy acceptor.

    • Cell Plating: Plate the transfected cells in white, opaque multi-well plates.

    • Substrate Addition: Prior to measurement, add the Rluc substrate (e.g., coelenterazine (B1669285) h).

    • Ligand Stimulation: Add increasing concentrations of the agonist to the wells.

    • BRET Measurement: Measure the light emission at wavelengths corresponding to both the donor (Rluc) and the acceptor (YFP) using a plate reader capable of detecting BRET signals. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

    • Data Analysis: An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment. Plot the net BRET ratio against the log concentration of the agonist to determine EC50 and Emax.

Quantification of Bias

To compare the relative preference of a ligand for one pathway over another, the data from the functional assays are normalized to a reference agonist and analyzed using the operational model of agonism.[22][27] This allows for the calculation of a "bias factor" (β), which provides a quantitative measure of signaling bias. A balanced ligand has a bias factor of 1, while values greater or less than 1 indicate a bias towards one pathway or the other.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of key adenosine (B11128) A2A receptor ligands, with a special focus on the novel non-ribose agonist LUF5834. While in-depth in vivo pharmacokinetic data for this compound remains limited in publicly available literature, this document summarizes its known biological activity and compares it with related compounds for which pharmacokinetic profiles have been established. This guide aims to provide a valuable resource for researchers in the field of drug discovery and development targeting the adenosine A2A receptor.

Summary of Pharmacokinetic Data

CompoundClassSpeciesDose & RouteCmaxTmaxHalf-life (t1/2)BioavailabilityReference
CGS21680 AgonistRat0.3 mg/kg, IV--1.8 min (distribution), 15 min (elimination)-[1]
Rat3.0 mg/kg, Oral94 ng/mL13 min-~1.4%[1]
SCH58261 AntagonistRatNot specified---Low to poor[2][3][4]

This compound: A Potent Agonist with Undetermined Pharmacokinetics

This compound is a potent and selective partial agonist for the human adenosine A2A and A2B receptors. It is distinguished from traditional adenosine-like ligands by its non-ribose structure.[5][6] This structural difference leads to a unique interaction with the A2A receptor, engaging distinct residues for activation compared to adenosine-derived agonists like CGS21680.[5][6] While its in vitro activity is well-characterized, in vivo studies detailing its pharmacokinetic profile are not currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Pharmacokinetic Study of CGS21680 in Rats [1]

  • Animal Model: Male rats.

  • Dosing:

    • Intravenous (IV): 0.3 mg/kg.

    • Oral (PO): 3.0 mg/kg.

  • Sample Collection: Serial arterial blood samples were collected at various time points post-dosing.

  • Analytical Method:

    • An automated solid-phase extraction using C18 bonded silica (B1680970) columns was employed to extract CGS21680 from plasma.

    • The extracted samples were analyzed by reversed-phase, paired-ion high-performance liquid chromatography (HPLC) with fluorescence detection.

    • The limit of quantitation was 5 ng/mL.

  • Pharmacokinetic Analysis: Plasma concentration-time data was used to calculate pharmacokinetic parameters including half-life, volume of distribution, plasma clearance, Cmax, Tmax, and bioavailability.

Visualizing Key Processes

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a standard workflow for determining the pharmacokinetic profile of a compound in an animal model.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study dose_prep Dose Preparation animal_dosing Animal Dosing (e.g., IV, Oral) dose_prep->animal_dosing sample_collection Blood Sample Collection animal_dosing->sample_collection sample_processing Sample Processing (e.g., Plasma Separation) sample_collection->sample_processing bioanalysis Bioanalytical Method (e.g., LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis results Results (Cmax, Tmax, AUC, t1/2) pk_analysis->results

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Adenosine A2A Receptor Signaling Pathway

This compound and related compounds exert their effects by modulating the adenosine A2A receptor signaling pathway, a key regulator of various physiological processes.

signaling_pathway cluster_cell Cell Membrane agonist Agonist (e.g., this compound, CGS21680) receptor Adenosine A2A Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

References

Safety Operating Guide

Essential Guide to the Proper Disposal of LUF5834

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like LUF5834 is a critical aspect of laboratory operations and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations. Adherence to these guidelines helps protect personnel, the environment, and ensures institutional compliance.

This compound Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for its correct handling and disposal.

PropertyValueReference
Chemical Name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile
Molecular Formula C₁₇H₁₂N₆OS
Molecular Weight 348.38
Biological Activity Potent adenosine (B11128) A₂A and A₂B receptor partial agonist.
Solubility Soluble to 100 mM in DMSO.
Storage Store at -20°C.
Purity ≥98%
CAS Number 333962-91-7

Experimental Protocols: General Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may be in place.[1]

Step 1: Waste Identification and Classification

  • Treat as Hazardous Waste: Until confirmed otherwise by your institution's EHS department, all waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[1]

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Gloves: Wear compatible, chemical-resistant gloves. Double gloving may be necessary depending on the solvent used.[2]

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Solid Waste:

    • Collect unused or expired this compound powder, along with contaminated items such as gloves, weigh boats, and paper towels, in a designated, leak-proof solid waste container.

    • This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible liquid waste container.

    • Do not mix with other types of chemical waste unless permitted by your EHS department.[2] For example, keep halogenated and non-halogenated solvent waste separate.[1]

    • The container must be clearly labeled with the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), the concentration, and a "Hazardous Waste" label.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1][2]

    • If the syringe contains a visible amount of the drug solution, it may need to be disposed of as hazardous chemical waste in a specific container, not a standard sharps container. Consult your EHS for guidance.[2]

Step 4: Labeling and Storage of Waste Containers

  • Accurate Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added.[1]

  • Container Condition: Ensure waste containers are in good condition, free from leaks or external contamination, and are kept closed except when adding waste.[1]

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) as specified by your institution.

Step 5: Final Disposal

  • Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.[1]

  • Prohibited Disposal Methods:

    • Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[1][4][5]

    • Do Not Dispose in Regular Trash: Do not dispose of chemical waste in the regular trash unless explicitly permitted by your EHS department.[1]

    • Evaporation is Not a Permitted Disposal Method: Evaporation of hazardous waste is not an acceptable disposal method.[5]

Visualizing Key Processes

To further clarify the procedural and biological contexts of working with this compound, the following diagrams have been generated.

LUF5834_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound A2A_A2B_Receptor Adenosine A2A/A2B Receptor This compound->A2A_A2B_Receptor Binds to G_Protein Gs Protein A2A_A2B_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound acts as an agonist, initiating a Gs-coupled signaling cascade.

LUF5834_Disposal_Workflow Start Start: This compound Waste Generated Classify Classify as Hazardous Chemical Waste Start->Classify Segregate Segregate Waste Streams Classify->Segregate Solid_Waste Solid Waste (gloves, tubes) Segregate->Solid_Waste Liquid_Waste Liquid Waste (solutions) Segregate->Liquid_Waste Sharps_Waste Sharps Waste (needles) Segregate->Sharps_Waste Label Label Containers Correctly Solid_Waste->Label Liquid_Waste->Label Sharps_Waste->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: A step-by-step workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling LUF5834

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for LUF5834 is not publicly available. The following guidance is based on best practices for handling potent, powdered research compounds and is intended to supplement a thorough risk assessment conducted by qualified personnel.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure to potent chemical compounds like this compound. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/N100 respirator.[1] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[2][3] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[4]High risk of aerosolization and inhalation of potent powders requires a high level of respiratory protection.[2] Double-gloving provides an additional barrier against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure.[3] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[3][4] - Single pair of chemical-resistant gloves (e.g., nitrile).[4]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[2]
General Laboratory Work - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound.Focus on preventing skin contact and eye exposure.[3]

Experimental Protocols: Operational Plan

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.

1. Preparation:

  • Designate a specific handling area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]

  • Ensure proper ventilation: Verify that the chemical fume hood is functioning correctly before starting any work.

  • Assemble all necessary equipment and PPE: Have all required materials, including a pre-calibrated scale, weigh boats, solvents, and waste containers, readily available within the designated area.

  • Review safety information: Although a specific SDS is unavailable, review general safety guidelines for handling potent compounds.[3]

2. Handling:

  • Wear appropriate PPE at all times. [5]

  • Weighing: If weighing the solid form of this compound, perform this task within the fume hood using a disposable weigh boat to minimize contamination of the balance.[3]

  • Solution Preparation: When preparing a solution, slowly add the solvent to the compound to avoid splashing.[3]

  • Experimental Procedures: Conduct all manipulations of this compound within the designated handling area to contain any potential spills or aerosols.

3. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.[3]

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, weigh boats, gloves, and other disposable PPE) in a designated, puncture-resistant, and sealed container.[2]

    • Label the container clearly as "Hazardous Waste" and include the name of the compound.[2][6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, leak-proof container that is chemically compatible with the solvents used.

    • Label the container as "Hazardous Waste" with a complete list of its contents.[7]

    • Do not mix incompatible waste streams.[6]

  • Empty Containers:

    • The first rinse of an "empty" container that held this compound should be collected and disposed of as hazardous waste.[6]

    • Subsequent rinses of non-acute hazardous waste containers can often be disposed of down the drain with copious amounts of water, but institutional policies should be followed.

    • All labels on the empty container must be obliterated or removed before disposal.[6]

  • Disposal Method:

    • All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

    • Do not dispose of chemical waste in the regular trash or down the sanitary sewer.[7] For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[3]

Safe Handling Workflow for this compound

LUF5834_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed when ready weigh Weigh this compound don_ppe->weigh Enter handling area dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment complete doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate & Label Hazardous Waste doff_ppe->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LUF5834
Reactant of Route 2
Reactant of Route 2
LUF5834

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.